Product packaging for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 105512-80-9)

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Número de catálogo: B022903
Número CAS: 105512-80-9
Peso molecular: 212.22 g/mol
Clave InChI: HKUPOLYVZQLXKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H6F2N2S and its molecular weight is 212.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2N2S B022903 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine CAS No. 105512-80-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(2,4-difluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUPOLYVZQLXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346341
Record name 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105512-80-9
Record name 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(2,4-difluorophenyl)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to its structural alerts, combining the biologically active 2-aminothiazole scaffold with the metabolic stability and binding advantages conferred by difluoro-substitution on the phenyl ring. The 2-aminothiazole core is a privileged structure found in numerous FDA-approved drugs and clinical candidates, recognized for a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

Core Physicochemical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. The following table summarizes key computed properties and provides estimated values based on closely related analogs. This data is crucial for predicting the compound's behavior in biological systems and for guiding drug development efforts.

PropertyValueData TypeNotes and References
Molecular Formula C₉H₆F₂N₂S-Based on chemical structure.
Molecular Weight 212.22 g/mol Calculated
Melting Point (°C) 130 - 180 (estimated)EstimatedBased on analogs like 2-Amino-4-(p-tolyl)thiazole (133.5-139.5 °C) and N-(4-fluorophenyl)-4-(p-tolyl)thiazol-2-amine (180–182 ºC). Actual value requires experimental validation.
logP (Octanol/Water) ~2.5 - 3.5 (estimated)Computed/EstimatedBased on computed XLogP3 of 2.5 for the analog 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine. The position of fluorine atoms will influence the final value.
pKa Not Available-Experimental determination is required. The 2-amino group is basic, and the thiazole nitrogen can also be protonated.
Aqueous Solubility Sparingly Soluble (predicted)PredictedBased on the general solubility of similar heterocyclic compounds. 2-amino-4-phenyl thiazole is noted to be sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO and ethanol.[3]

Synthesis and Characterization

The primary route for synthesizing this compound is the Hantzsch thiazole synthesis. This classic and versatile method involves the condensation of an α-haloketone with a thioamide (in this case, thiourea).[4][5]

This protocol outlines a plausible method for the laboratory synthesis of the title compound.

Materials:

  • 2-Bromo-1-(2,4-difluorophenyl)ethanone (α-haloketone)

  • Thiourea

  • Ethanol (or other suitable polar solvent)

  • Sodium Bicarbonate (or other mild base for neutralization)

  • Deionized Water

  • Standard laboratory glassware, reflux condenser, and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-1-(2,4-difluorophenyl)ethanone in a suitable volume of ethanol.

  • Addition of Thiourea: To this solution, add a slight excess (e.g., 1.2-1.5 equivalents) of thiourea.

  • Reaction: The mixture is heated to reflux and maintained for several hours (typically 2-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The resulting solution is often acidic due to the formation of HBr salt of the product. It is then neutralized by the slow addition of an aqueous solution of a mild base, such as sodium bicarbonate, which typically induces the precipitation of the free amine product.[6]

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure this compound.[7]

The structure and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.[8][9]

  • ¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see characteristic signals for the aromatic protons on the difluorophenyl ring (with complex splitting patterns due to H-F and H-H coupling), a singlet for the proton at the C5 position of the thiazole ring, and a broad singlet for the -NH₂ protons which would be exchangeable with D₂O.[7]

  • IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3200-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1515-1650 cm⁻¹), and C-F stretching from the difluorophenyl group.[7][9]

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at an m/z corresponding to the molecular weight of the compound (212.22).

G Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A 2-Bromo-1-(2,4-difluorophenyl)ethanone C Hantzsch Condensation (Ethanol, Reflux) A->C B Thiourea B->C D Cooling & Neutralization (aq. NaHCO3) C->D Reaction Mixture E Filtration & Washing D->E Precipitate Slurry F Crude Product E->F Dried Solid G Purification (Recrystallization) F->G H Pure 4-(2,4-Difluorophenyl)- 1,3-thiazol-2-amine G->H

Caption: Hantzsch synthesis workflow for the target compound.

Biological Context and Potential Signaling Pathways

The 2-aminothiazole scaffold is a key pharmacophore in the design of kinase inhibitors.[10] Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating specific protein substrates. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.[10] Derivatives of 2-aminothiazole have been identified as potent inhibitors of several kinase families, including Src, Aurora kinases, and protein kinase CK2.[11][12][13]

These inhibitors can function in an ATP-competitive manner, binding to the active site where ATP would normally bind, or through allosteric mechanisms, binding to a different site on the kinase to induce a conformational change that inactivates the enzyme.[11] The presence of the difluorophenyl moiety on this compound suggests it could be a candidate for development as a kinase inhibitor, potentially targeting pathways involved in cell proliferation, survival, and differentiation.

G Generalized Kinase Signaling Pathway Inhibition cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Target Kinase (e.g., Src, Aurora, CK2) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellResponse Cellular Response (Proliferation, Survival, etc.) PhosphoSubstrate->CellResponse Triggers Inhibitor 4-(2,4-Difluorophenyl)- 1,3-thiazol-2-amine (Potential Inhibitor) Inhibitor->Kinase Inhibits

Caption: Potential inhibition of a kinase signaling cascade.

References

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 4-Aryl-1,3-thiazol-2-amines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide delineates the mechanism of action of a prominent class of bioactive compounds: 4-aryl-1,3-thiazol-2-amines. While specific data for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine is not extensively available in public literature, this document focuses on a closely related and well-researched subclass, 4-(4-chlorophenyl)thiazol-2-amines , as a representative model. These compounds have emerged as significant therapeutic candidates due to their dual inhibitory action against 5-lipoxygenase (5-LO) and Deoxyribonuclease I (DNase I) . This dual inhibition presents a compelling polypharmacological approach for treating conditions involving both inflammation and irregular DNA degradation, such as certain neurodegenerative and inflammatory diseases. This guide provides a comprehensive overview of the signaling pathways, quantitative inhibitory data, and detailed experimental protocols for assessing the activity of these compounds.

Introduction: The Therapeutic Potential of 4-Aryl-1,3-thiazol-2-amines

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subclass of 4-(4-chlorophenyl)thiazol-2-amines has garnered particular interest for its potential in treating neurodegenerative diseases, such as Alzheimer's disease, and inflammatory conditions.[3][4] Their therapeutic efficacy is primarily attributed to their ability to simultaneously modulate two distinct biological targets: 5-lipoxygenase and DNase I.[3]

Core Mechanism of Action: Dual Inhibition of 5-LO and DNase I

The principal mechanism of action for 4-(4-chlorophenyl)thiazol-2-amines is the concurrent inhibition of two key enzymes involved in distinct pathophysiological processes.

  • 5-Lipoxygenase (5-LO) Inhibition: These compounds are potent, direct inhibitors of 5-LO, an essential enzyme in the biosynthesis of leukotrienes.[5] Leukotrienes are powerful pro-inflammatory lipid mediators implicated in conditions like asthma and rheumatoid arthritis.[6][7] By blocking 5-LO, these thiazole derivatives effectively suppress the production of leukotrienes, thereby exerting significant anti-inflammatory effects.

  • Deoxyribonuclease I (DNase I) Inhibition: A novel aspect of this compound class is its ability to inhibit DNase I.[3] DNase I is an endonuclease that degrades DNA. While its physiological roles are complex, aberrant DNase I activity has been linked to the pathophysiology of several diseases.[8] The inhibition of DNase I by these compounds represents a promising therapeutic strategy for certain neurodegenerative disorders.[3][4]

Molecular docking and dynamics simulations have revealed that these compounds can interact with key histidine residues within the catalytic sites of both DNase I and 5-LO, providing a structural basis for their dual inhibitory activity.[3]

Signaling Pathways and Molecular Interactions

Inhibition of the 5-Lipoxygenase Pathway

The 5-LO pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is converted by 5-LO into leukotriene A4 (LTA4), which is a precursor to other pro-inflammatory leukotrienes like LTB4.[6] 4-(4-chlorophenyl)thiazol-2-amines directly interfere with this enzymatic conversion.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 Inhibitor 4-(4-chlorophenyl)thiazol-2-amine Inhibitor->5-LO LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Inflammation Inflammation LTB4->Inflammation G cluster_dnase DNase I Active Site DNase_I DNase I Enzyme Catalytic_Residues Catalytic Residues (e.g., His134, His252) DNA_Degradation DNA Degradation Blocked DNase_I->DNA_Degradation Inhibitor 4-(4-chlorophenyl)thiazol-2-amine Inhibitor->Catalytic_Residues Binding Interaction DNA_Substrate DNA Substrate DNA_Substrate->DNase_I Binding G Start Synthesized Thiazole Derivatives Assay1 Protocol 1: Cell-Free 5-LO Assay Start->Assay1 Assay2 Protocol 2: DNase I Inhibition Assay Start->Assay2 Decision1 Potent 5-LO Inhibition? Assay1->Decision1 Decision2 Potent DNase I Inhibition? Assay2->Decision2 CellAssay Cell-Based Assays (e.g., Leukotriene Production) Decision1->CellAssay Yes Discard Discard or Re-evaluate Decision1->Discard No Docking Molecular Docking & MD Simulations Decision2->Docking Yes Decision2->Discard No Lead Lead Candidate for Further Development CellAssay->Lead Docking->Lead

References

The Biological Activity of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide focuses on the biological potential of a specific derivative, 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. While direct experimental data for this exact molecule is limited in publicly available literature, this document extrapolates its likely biological activities based on extensive research on structurally related analogues. The primary activities associated with this class of compounds are antimicrobial and anticancer, often linked to the inhibition of key enzymes such as protein kinases. This guide summarizes the synthesis, potential mechanisms of action, and relevant quantitative data from close analogues, providing a framework for future research and drug development efforts.

Introduction

Thiazole derivatives are a cornerstone of heterocyclic chemistry, with the 2-aminothiazole moiety being a particularly significant pharmacophore.[1] This structural motif is present in a variety of clinically approved drugs and investigational agents, demonstrating a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The introduction of a difluorophenyl group at the 4-position of the thiazole ring can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides a comprehensive overview of the potential biological activities of this compound, drawing on data from closely related compounds to inform on its likely therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[4] This method typically involves the cyclization of an α-haloketone with a thiourea derivative.

General Synthetic Protocol

A general and facile procedure for the synthesis of N-substituted-4-phenylthiazol-2-amines has been described, which can be adapted for the target molecule.[5] The reaction involves the condensation of an appropriately substituted α-bromoacetophenone with a substituted thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Reactant Preparation: An equimolar mixture of 2-bromo-1-(2,4-difluorophenyl)ethan-1-one and thiourea is prepared.

  • Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).[5] A base, like sodium acetate, may be added to facilitate the reaction.[5]

  • Reaction Condition: The reaction mixture is typically heated under reflux for several hours.[5]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by pouring it into water. The solid product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Synthesis Workflow Diagram

Synthesis_Workflow reactant1 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one reagents Ethanol, Reflux reactant1->reagents reactant2 Thiourea reactant2->reagents product This compound reagents->product

Figure 1: Hantzsch synthesis of the target compound.

Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antibacterial and antifungal activities.[5][6] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.[1]

Compound/Derivative ClassOrganism(s)Activity (MIC/Zone of Inhibition)Reference
Catechol-derived thiazolesMRSA≤ 2 µg/mL[7][8]
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-aminesB. subtilis, E. coli, S. aureus, A. flavus, A. nigerPromising activity[9]
(4-phenyl-1,3-thiazol-2-yl)hydrazineCandida albicans0.5 µg/mL (fungicidal)[10]
4-Aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazolesGram-positive and Gram-negative bacteriaMIC: 0.5-2 mg/mL[11]

Table 1: Summary of Antimicrobial Activity of Thiazole Analogues

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.[2]

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

  • Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

A significant body of research points to the potent cytotoxic effects of thiazole derivatives against a variety of cancer cell lines.[3][12] The anticancer activity is often linked to the inhibition of protein kinases, which are critical enzymes in cell signaling pathways frequently dysregulated in cancer.[1]

Numerous studies have reported the IC50 values for various thiazole derivatives against human cancer cell lines. These compounds serve as representative examples of the potential anticancer activity of this class of molecules.

Compound/DerivativeCancer Cell Line(s)Activity (IC50)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast)10.5 µM[13]
1,3,4-Thiadiazole derivative (4h)HCT-116 (Colon), HepG-2 (Liver)2.03 µM, 2.17 µM[14]
Thiazolyl-pyrazoline derivative (7m)T-47D (Breast)0.75 µM[15]
2-(thiazol-2-amino)-4-arylaminopyrimidineSUP-M2 (Lymphoma)Moderate effectiveness[16]

Table 2: Summary of Anticancer Activity of Thiazole Analogues

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Kinase Inhibition

The 2-aminothiazole moiety is a key structural feature in a number of kinase inhibitors.[1] Kinases are pivotal in cell regulation, and their inhibition is a major strategy in treating diseases like cancer.[18] Analogues of this compound have shown inhibitory activity against kinases such as KDR, EGFR, CK2, and GSK3β.[15][16][18][19]

Compound/Derivative ClassTarget Kinase(s)Activity (IC50)Reference
N-(1,3-thiazol-2-yl)pyridin-2-aminesKDRPotent inhibition[18]
2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-oneEGFR83-305 nM[15]
Tetrahydrobenzo[d]thiazole derivative (1g)CK2, GSK3β1.9 µM, 0.67 µM[19]
2-(thiazol-2-amino)-4-arylaminopyrimidineALK12.4 nM[16]

Table 3: Summary of Kinase Inhibition by Thiazole Analogues

Based on the known targets of similar thiazole derivatives, a potential mechanism of action for the anticancer activity of this compound could involve the inhibition of receptor tyrosine kinases like EGFR, leading to the downregulation of pro-survival signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibition of Apoptosis Molecule 4-(2,4-Difluorophenyl)- 1,3-thiazol-2-amine Molecule->EGFR Inhibition

Figure 2: Potential EGFR signaling pathway inhibition.

This is a general protocol for assessing kinase inhibition.[20]

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the target kinase, its specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Luminescence Detection: After incubation, add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The light output is inversely correlated with kinase activity.

  • Data Analysis: Measure luminescence using a luminometer and calculate the percent inhibition for each compound concentration to determine the IC50 value.

Conclusion

While direct experimental data on this compound is not extensively available, the wealth of information on its structural analogues strongly suggests its potential as a biologically active molecule. The primary areas of interest for this compound are in the development of novel antimicrobial and anticancer agents. Its predicted activity as a kinase inhibitor makes it a particularly attractive candidate for further investigation in oncology. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute studies to fully elucidate the therapeutic potential of this promising 2-aminothiazole derivative. Future work should focus on the synthesis and rigorous biological evaluation of this compound to confirm these predicted activities and to explore its mechanism of action in greater detail.

References

An In-depth Technical Guide to 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via the Hantzsch thiazole synthesis, and a review of the biological significance of the 2-aminothiazole scaffold. Furthermore, it explores the potential mechanism of action as a kinase inhibitor, supported by a representative signaling pathway diagram. This guide is intended to be a valuable resource for professionals engaged in drug discovery and development, offering foundational knowledge for further investigation of this and related compounds.

Chemical Identity and Structure

CAS Number: 105512-80-9

The core structure of this molecule is a 2-aminothiazole ring, a "privileged structure" in drug discovery, substituted at the 4-position with a 2,4-difluorophenyl group. The strategic incorporation of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

Molecular Structure:

Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C₉H₆F₂N₂S-
Molecular Weight 212.22 g/mol PubChem CID 706326[2]
XLogP3 2.5PubChem CID 706326[2]
Hydrogen Bond Donor Count 1PubChem CID 706326[2]
Hydrogen Bond Acceptor Count 3PubChem CID 706326[2]
Rotatable Bond Count 1PubChem CID 706326[2]
Exact Mass 212.02197570 DaPubChem CID 706326[2]
Topological Polar Surface Area 67.2 ŲPubChem CID 706326[2]
Heavy Atom Count 14PubChem CID 706326[2]

Data for the analog 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine (PubChem CID 706326).

Synthesis and Experimental Protocols

The primary route for synthesizing 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea.[3][4][5]

General Synthetic Workflow

The synthesis follows a logical and well-established reaction mechanism, making it a reproducible method for laboratory-scale production.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Cyclocondensation cluster_2 Work-up & Purification A 2',4'-Difluoroacetophenone C 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one A->C Acetic Acid B Bromine (Br₂) B->C D Thiourea E This compound D->E Ethanol, Reflux F Neutralization (e.g., NaHCO₃) E->F C_ref->E Ethanol, Reflux G Filtration F->G H Recrystallization (Ethanol) G->H I Pure Product H->I

Caption: Experimental workflow for the Hantzsch synthesis.

Detailed Experimental Protocol

This protocol is based on established Hantzsch synthesis procedures for analogous compounds.[5][6]

Materials and Reagents:

  • 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one

  • Thiourea

  • Absolute Ethanol

  • 5% Sodium Bicarbonate Solution

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (1.0 equivalent) in absolute ethanol (approximately 30-40 mL).

  • Addition of Thiourea: To the stirred solution, add thiourea (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing approximately 100 mL of cold deionized water. A precipitate should form.

  • Neutralization: Neutralize the solution by the slow, portion-wise addition of a 5% sodium bicarbonate solution until effervescence ceases. This step is crucial to ensure the product is in its free base form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with copious amounts of deionized water to remove any unreacted thiourea and inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50°C).

  • Purification: For higher purity, the crude product can be recrystallized from hot ethanol to yield the final this compound as a crystalline solid.

Biological Activity and Potential Applications

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[7][8][9][10] This structural motif is found in approved drugs and serves as a versatile pharmacophore for engaging with various biological targets.

Established Activities of the 2-Aminothiazole Class:

  • Anticancer: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines.[11] Their mechanism often involves the inhibition of protein kinases that are dysregulated in cancer.[12]

  • Antimicrobial and Antifungal: The scaffold is a key feature in several antimicrobial agents, interfering with essential cellular processes in bacteria and fungi.[11]

  • Anti-inflammatory: Certain derivatives have shown promise as anti-inflammatory agents, potentially by modulating enzymes involved in the inflammatory cascade.[11]

  • Kinase Inhibition: The 2-aminothiazole moiety is a well-established template for the design of kinase inhibitors, which are critical for treating diseases like cancer and inflammatory disorders.[12][13]

The presence of the 2,4-difluorophenyl group is particularly significant. Fluorine substitution is a widely used strategy to enhance key drug properties such as metabolic stability, binding affinity, and membrane permeability.[1]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many biologically active 2-aminothiazole derivatives is the inhibition of protein kinases.[13] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Aurora kinases, a family of serine/threonine kinases, are essential for regulating mitosis, and their overexpression is common in various human tumors.[3][14]

Representative Signaling Pathway: Aurora A Kinase

The following diagram illustrates a simplified Aurora A Kinase (AURKA) signaling pathway, a potential target for compounds based on the this compound scaffold. Inhibition of AURKA can lead to mitotic arrest and apoptosis in cancer cells.

cluster_upstream Upstream Regulation cluster_core Core Kinase Activation cluster_downstream Downstream Effects TPX2 TPX2 AURKA_inactive AURKA (Inactive) TPX2->AURKA_inactive Activation Ajuba Ajuba Ajuba->AURKA_inactive Activation AURKA_active AURKA (Active) pThr288 AURKA_inactive->AURKA_active Autophosphorylation PLK1 PLK1 AURKA_active->PLK1 Phosphorylation TACC3 TACC3 AURKA_active->TACC3 Phosphorylation Inhibitor 4-(2,4-Difluorophenyl) -1,3-thiazol-2-amine (Hypothetical Inhibitor) Inhibitor->AURKA_active Inhibition Centrosome Centrosome Maturation & Separation PLK1->Centrosome Spindle Mitotic Spindle Assembly TACC3->Spindle Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis

References

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of 2-aminothiazole derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

A Historical Perspective: From Synthesis to Clinical Significance

The journey of 2-aminothiazole derivatives began with the pioneering work of Arthur Hantzsch in 1887, who first reported a method for the synthesis of thiazoles. This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[1] This fundamental synthetic route laid the groundwork for the exploration and development of a vast library of thiazole-containing compounds.

Initially, the biological significance of this scaffold was not fully appreciated. However, with the advent of sulfa drugs in the mid-20th century, the therapeutic potential of heterocyclic compounds, including thiazoles, came to the forefront. Over the decades, researchers have unearthed the diverse pharmacological activities of 2-aminothiazole derivatives, leading to their investigation and clinical use for a multitude of diseases. Today, this core structure is found in a range of approved drugs, from the anticancer agent dasatinib to the anti-inflammatory drug meloxicam, highlighting its enduring importance in modern medicine.[2][3][4]

Synthetic Methodologies: The Hantzsch Synthesis and Beyond

The Hantzsch thiazole synthesis remains a widely utilized and versatile method for the preparation of the 2-aminothiazole core. The general reaction involves the cyclocondensation of an α-haloketone with thiourea.

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

Materials:

  • Thiourea

  • Chloroacetaldehyde (50% aqueous solution)

  • Water

  • Sodium bicarbonate (saturated solution)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.

  • After the thiourea has completely dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction will be observed.

  • Fit the flask with a reflux condenser and heat the reaction mixture at 80-90°C for 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ≈ 7-8). The 2-aminothiazole product will precipitate as a tan solid.

  • Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with two portions of cold water (2 x 20 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 2-aminothiazole as off-white crystals.

  • Dry the purified product in a desiccator and determine the yield and melting point.[5]

While the Hantzsch synthesis is a cornerstone, various modifications and alternative synthetic strategies have been developed to access novel 2-aminothiazole derivatives with diverse substitution patterns. These methods often aim to improve yields, reduce reaction times, and introduce a wider range of functional groups to the thiazole scaffold.[6][7]

A Spectrum of Biological Activities: Quantitative Insights

The therapeutic potential of 2-aminothiazole derivatives spans a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[6][8][9] The biological activity is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) for enzymes or cell growth, and the minimum inhibitory concentration (MIC) for microorganisms.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][10] The table below summarizes the in vitro anticancer activity of selected derivatives.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[10]
Compound 20H1299 (Lung Cancer)4.89 µM[8]
Compound 20SHG-44 (Glioma)4.03 µM[8]
TH-39K562 (Leukemia)0.78 µM[10]
Compounds 23HepG2 (Liver Cancer)0.51 mM[8]
Compounds 24HepG2 (Liver Cancer)0.57 mM[8]
Compounds 23PC12 (Pheochromocytoma)0.309 mM[8]
Compounds 24PC12 (Pheochromocytoma)0.298 mM[8]
2aMDA-MB-231 (Breast Cancer)2.5 µM[11]
2eHeLa (Cervical Cancer)3.1 µM[11]
DasatinibK562 (Leukemia)11.08 µM[8]
Compound 21K562 (Leukemia)16.3 µM[8]
Antimicrobial Activity

The 2-aminothiazole scaffold is also a key component in the development of novel antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC Value (µg/mL)Reference
Derivative 121d (piperazinyl derivative)Staphylococcus aureus (MRSA)4[6]
Derivative 121d (piperazinyl derivative)Escherichia coli8[6]
Thiazolyl-thiourea derivative (3,4-dichlorophenyl)Staphylococcus aureus4-16[6]
Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl)Staphylococcus epidermidis4-16[6]

Mechanisms of Action: Elucidating the Molecular Pathways

The diverse biological activities of 2-aminothiazole derivatives stem from their ability to interact with a multitude of molecular targets. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

In the context of cancer, 2-aminothiazole derivatives have been shown to induce cell death and inhibit proliferation through various pathways.

  • Induction of Apoptosis: A primary mechanism of action for many anticancer 2-aminothiazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins. For instance, some derivatives can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[10]

  • Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also halt the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cells from dividing and proliferating.[10]

  • Kinase Inhibition: A significant number of 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, the clinically approved drug Dasatinib is a multi-targeted kinase inhibitor that targets Abl and Src family kinases, among others.[12][13][14] Inhibition of these kinases disrupts downstream signaling pathways involved in cell growth, survival, and proliferation.

Apoptosis_Induction Simplified Signaling Pathway of Apoptosis Induction by 2-Aminothiazole Derivatives 2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) 2-Aminothiazole Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Apoptosis induction by 2-aminothiazole derivatives.

Experimental Workflow for Anticancer Evaluation

The evaluation of the anticancer potential of novel 2-aminothiazole derivatives typically follows a systematic workflow, starting with in vitro assays and potentially progressing to in vivo studies.

Anticancer_Evaluation_Workflow General Experimental Workflow for Anticancer Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Western_Blot Mechanism of Action Studies (e.g., Western Blot for protein expression) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot Animal_Model Xenograft Animal Model Western_Blot->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicity Studies Animal_Model->Toxicity

Caption: Workflow for anticancer evaluation of derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Procedure:

  • Cell Culture: Grow human cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives. Include a positive control (a known anticancer drug) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, add a solution of MTT to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined from the dose-response curve.[10][15]

Conclusion

The 2-aminothiazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new therapeutic agents. Its rich history, versatile synthesis, and broad spectrum of biological activities continue to inspire medicinal chemists. As our understanding of the molecular basis of diseases deepens, the rational design of novel 2-aminothiazole derivatives targeting specific pathways holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable privileged structure.

References

Potential Therapeutic Targets of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the potential therapeutic targets of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine based on the biological activities of the broader class of 2-aminothiazole derivatives. As of the writing of this document, specific experimental data on the biological activity of this compound is not extensively available in public literature. The information presented herein is extrapolated from studies on structurally related compounds and should be considered as a guide for future research and not as definitive evidence of the therapeutic potential of this specific molecule.

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] The significant interest in this scaffold stems from its versatile pharmacophoric features, which allow for diverse chemical modifications to modulate biological activity. The subject of this guide, this compound, incorporates a difluorophenyl group, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2] This guide aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the well-documented activities of its structural analogs. The potential therapeutic areas for this compound include oncology, infectious diseases, and inflammatory conditions.

Potential Therapeutic Areas and Molecular Targets

The primary therapeutic areas where 2-aminothiazole derivatives have shown promise are oncology, infectious diseases, and anti-inflammatory applications. The potential molecular targets within these areas are discussed below.

Oncology

The 2-aminothiazole moiety is a key structural feature in a number of kinase inhibitors, which are crucial in cancer therapy.[2] Kinases are enzymes that play a critical role in cell signaling pathways that are often dysregulated in cancer.

Potential Molecular Targets in Oncology:

  • Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases.[3] These kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): Thiazole derivatives have been investigated as EGFR inhibitors.[4] EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in various cancers.

  • p38 Mitogen-Activated Protein (MAP) Kinase: Novel 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated potent inhibitory activity against p38 MAP kinase.[5] The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.

Quantitative Data for Related Compounds:

CompoundTargetIC50/KiCell LineReference
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora AKi = 8.0 nM-[3]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora BKi = 9.2 nM-[3]
Thiazolyl-pyrazoline derivative 7gEGFRIC50 = 262 nM-[4]
Thiazolyl-pyrazoline derivative 7mEGFRIC50 = 305 nM-[4]
Novel 4-phenyl-5-pyridyl-1,3-thiazole analogue 10bp38 MAP Kinase--[5]

Note: The table presents data for structurally related compounds to indicate the potential potency of this compound.

Signaling Pathway:

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Thiazole_Derivative 4-(2,4-Difluorophenyl) -1,3-thiazol-2-amine (Potential Inhibitor) Thiazole_Derivative->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Infectious Diseases

The 2-aminothiazole scaffold is present in several antimicrobial and antifungal agents.[2] These compounds can interfere with essential cellular processes in microorganisms.

Potential Molecular Targets in Infectious Diseases:

  • Bacterial Enzymes: While specific enzyme targets are not always elucidated, the antimicrobial activity of thiazole derivatives is often attributed to the inhibition of essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication.

  • Fungal Enzymes: In fungi, a potential target is lanosterol 14α-demethylase , an enzyme crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[6] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Quantitative Data for Related Compounds:

CompoundOrganismMIC (µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative p2S. aureus-[7]
4-(4-bromophenyl)-thiazol-2-amine derivative p3E. coli-[7]
4-(4-bromophenyl)-thiazol-2-amine derivative p4C. albicans-[7]
4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative 12S. aureus125-150[8]
4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative 12E. coli125-150[8]
4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative 12A. niger125-150[8]

Note: The table presents data for structurally related compounds to indicate the potential antimicrobial spectrum of this compound.

Experimental Workflow:

Antimicrobial_Activity_Workflow Start Start Prepare_Compounds Prepare stock solutions of This compound and control antibiotics Start->Prepare_Compounds Inoculate_Plates Inoculate agar plates or broth with microbial suspension (bacteria or fungi) Prepare_Compounds->Inoculate_Plates Apply_Compounds Apply different concentrations of the test compound and controls Inoculate_Plates->Apply_Compounds Incubate Incubate plates under appropriate conditions Apply_Compounds->Incubate Measure_Inhibition Measure zones of inhibition (disk diffusion) or determine MIC (broth dilution) Incubate->Measure_Inhibition Analyze_Data Analyze and compare results with control antibiotics Measure_Inhibition->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for assessing the antimicrobial activity of a test compound.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have demonstrated anti-inflammatory properties, potentially by modulating the activity of enzymes involved in the inflammatory cascade.[2]

Potential Molecular Targets in Inflammation:

  • Cyclooxygenase (COX) Enzymes: N,4-diaryl-1,3-thiazole-2-amines have been identified as inhibitors of COX-1 and COX-2, enzymes that are central to the synthesis of pro-inflammatory prostaglandins.[9]

  • Lipoxygenase (LOX) Enzymes: The same class of compounds has also shown inhibitory activity against 5-, 12-, and 15-lipoxygenases, which are involved in the production of leukotrienes, another class of inflammatory mediators.[9]

Quantitative Data for Related Compounds:

CompoundTargetIC50/Residual ActivityReference
2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705)5-LOIC50 = 0.9 ± 0.2 µM[9]
2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705)COX-29.1 ± 1.1% residual activity at 10 µM[9]

Note: The table presents data for a structurally related compound to indicate the potential anti-inflammatory potency of this compound.

Signaling Pathway:

Arachidonic_Acid_Cascade Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes Lipoxygenases Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX_Enzymes->Leukotrienes Thiazole_Derivative 4-(2,4-Difluorophenyl) -1,3-thiazol-2-amine (Potential Inhibitor) Thiazole_Derivative->COX_Enzymes Thiazole_Derivative->LOX_Enzymes

Caption: Potential inhibition of the arachidonic acid cascade by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 2-aminothiazole derivatives can be found in the cited literature. Below are generalized methodologies for key experiments.

Synthesis of 4-Aryl-1,3-thiazol-2-amines (Hantzsch Thiazole Synthesis)

A common method for synthesizing 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.

General Procedure:

  • An α-haloketone (e.g., 2-bromo-1-(2,4-difluorophenyl)ethanone) is reacted with a thiourea derivative.

  • The reaction is typically carried out in a suitable solvent such as ethanol or methanol.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the product is often precipitated by adding a base (e.g., ammonia or sodium bicarbonate).

  • The resulting solid is collected by filtration, washed, and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

General Procedure:

  • The kinase enzyme, substrate, and ATP are combined in a reaction buffer.

  • The test compound, this compound, is added at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP) or antibody-based detection (e.g., ELISA).

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

General Procedure:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

  • Positive (no compound) and negative (no microorganism) controls are included.

  • The plates are incubated under appropriate conditions (temperature, time, atmosphere).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for predicting its potential biological activities. The primary areas of interest for this compound are likely to be in oncology, infectious diseases, and inflammatory disorders, with potential molecular targets including various kinases, microbial enzymes, and enzymes of the arachidonic acid cascade.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these predicted targets. In vitro and in vivo studies are necessary to determine its specific mechanism of action, potency, selectivity, and pharmacokinetic profile. Such studies will be crucial in unlocking the full therapeutic potential of this promising compound.

References

Spectroscopic and Synthetic Profile of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and clearly presented data to facilitate further investigation and application of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Where experimental data for the specific compound is not available, estimated values based on closely related analogs are provided and noted.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.6m1HAr-H
~7.2 - 7.0m2HAr-H
~7.0s2H-NH₂
~6.8s1HThiazole C5-H

Solvent: DMSO-d₆. The chemical shifts are estimated based on the analysis of similar structures and known substituent effects.

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppmAssignment
~168.0Thiazole C2-N
~162.0 (dd, J ≈ 245, 12 Hz)Ar C-F
~159.5 (dd, J ≈ 248, 12 Hz)Ar C-F
~148.0Thiazole C4
~131.0 (dd, J ≈ 9, 4 Hz)Ar C-H
~124.0 (dd, J ≈ 13, 4 Hz)Ar C
~111.5 (dd, J ≈ 21, 4 Hz)Ar C-H
~105.0Thiazole C5
~104.0 (t, J ≈ 26 Hz)Ar C-H

Solvent: DMSO-d₆. The chemical shifts and coupling constants are estimated based on analogous compounds and established principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretching (amine)
~3100 - 3000MediumC-H stretching (aromatic)
~1630MediumC=N stretching (thiazole)
~1600, ~1500Medium to StrongC=C stretching (aromatic)
~1280 - 1200StrongC-F stretching
~1140StrongC-F stretching
~850MediumC-H bending (aromatic)

Data is based on typical values for similar 2-aminothiazole and difluorophenyl derivatives.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
212.02[M]⁺ (Calculated for C₉H₆F₂N₂S)
213.02[M+H]⁺ (protonated molecule)

Mass spectrometry data is predicted based on the molecular formula.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis.[1] This method involves the reaction of an α-haloketone with a thiourea.

Materials:

  • 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A solution of 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • Thiourea (1.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Visualizations

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (2-Bromo-1-(2,4-difluorophenyl)ethan-1-one, Thiourea) reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->reaction workup Workup & Purification (Neutralization, Filtration, Recrystallization) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and analytical workflow for this compound.

logical_relationship cluster_spectroscopy Spectroscopic Characterization cluster_synthesis Synthetic Route compound This compound C₉H₆F₂N₂S NMR NMR ¹H NMR ¹³C NMR compound->NMR IR IR N-H stretch C-F stretch compound->IR MS Mass Spec. Molecular Ion Peak compound->MS hantzsch Hantzsch Synthesis compound->hantzsch precursors Precursors α-haloketone Thiourea hantzsch->precursors

Caption: Key attributes of this compound.

References

A Technical Guide to the Physicochemical Properties of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of the compound 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. Due to the limited direct experimental data for this specific molecule in publicly available literature, this document leverages information on structurally related compounds and established principles of pharmaceutical analysis to offer a robust framework for its characterization. The guide includes a summary of solubility data for analogous compounds, detailed experimental protocols for forced degradation studies to evaluate stability, and visual representations of experimental workflows and potential degradation pathways to aid in the development of stable pharmaceutical formulations and analytical methods.

Introduction

This compound is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

This guide aims to provide researchers and drug development professionals with a foundational understanding of the key attributes of this compound and practical methodologies for their evaluation.

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively reported in the available literature. However, data for structurally similar compounds can provide valuable insights into its likely solubility characteristics. For instance, N-(4-fluorophenyl)benzo[d]thiazol-2-amine, a related thiazole derivative, exhibits high solubility in dimethyl sulfoxide (DMSO).

Table 1: Solubility of a Structurally Related Thiazole Derivative

CompoundSolventSolubilityConcentration (mM)
N-(4-fluorophenyl)benzo[d]thiazol-2-amineDMSO125 mg/mL511.69 mM[1]

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and potentially limited solubility in aqueous media. Experimental determination of its solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol) is essential for pre-formulation studies.

Stability Profile and Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing crucial information on the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods.[2][3][4] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[3][4]

While specific degradation data for this compound is not available, the following sections outline detailed experimental protocols for forced degradation studies adapted from methodologies applied to the structurally similar compound, 4-(2-Fluorophenyl)-2-methylthiazole.[5]

Experimental Protocols for Forced Degradation

The following protocols describe the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress. An extent of degradation of approximately 5–20% is generally considered suitable for method development and validation.[2]

3.1.1. Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile (HPLC grade).[5] This stock solution will be used for the subsequent stress studies.

3.1.2. Hydrolytic Degradation

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.[5]

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[5]

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Reflux the mixture at 80°C for 24 hours. After cooling, dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[5]

3.1.3. Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.[5]

3.1.4. Photolytic Degradation

Prepare a solution of the compound (e.g., 100 µg/mL) in the mobile phase. Expose this solution in a photostability chamber to a light source according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[5] A control sample should be stored under the same conditions but protected from light.

3.1.5. Thermal Degradation

Place a solid sample of the compound in an oven at 105°C for 48 hours.[5] After the exposure period, prepare a solution of approximately 100 µg/mL in the mobile phase for analysis.

Analytical Methodology

The analysis of the stressed samples should be performed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method would employ a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection at an appropriate wavelength. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

The following diagrams illustrate the general workflow for forced degradation studies and a hypothetical degradation pathway for a thiazole-containing compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acidic Hydrolysis (0.1N HCl, 80°C) Stock->Acid Base Basic Hydrolysis (0.1N NaOH, 80°C) Stock->Base Neutral Neutral Hydrolysis (Water, 80°C) Stock->Neutral Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Photo Photolytic (ICH Q1B) Stock->Photo Thermal Thermal (105°C, Solid) Stock->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Pathway Identify Degradation Products HPLC->Pathway Method Validate Analytical Method Pathway->Method

Figure 1: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_degradation_products Potential Degradation Products Parent 4-(2,4-Difluorophenyl)- 1,3-thiazol-2-amine Hydrolysis Thiazole Ring Opening Parent->Hydrolysis H+/OH- Oxidation N-Oxide Formation Parent->Oxidation [O] Photolysis Dimerization or Isomerization Parent->Photolysis hv

Figure 2: Hypothetical degradation pathways for a thiazole derivative.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, this technical guide provides a comprehensive framework for its characterization. The presented solubility data for a related compound offers a preliminary indication of its properties. The detailed protocols for forced degradation studies provide a clear path forward for a thorough stability assessment. These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing a robust, stability-indicating analytical method, which are all critical steps in the drug development process.[2][3][4] The successful application of these methodologies will facilitate the development of stable and effective pharmaceutical formulations containing this compound.

References

Preliminary In Vitro Screening of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro screening of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and related 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the potential therapeutic applications of this class of compounds. It details common in vitro assays for evaluating their anticancer, antifungal, and anti-inflammatory properties, including experimental protocols and data presentation. Furthermore, this guide illustrates key signaling pathways potentially modulated by these compounds and provides standardized workflows for their in vitro evaluation.

Introduction

The 2-aminothiazole moiety is a core structural component in numerous biologically active compounds, including established therapeutic agents. Its synthetic accessibility and the ability to readily introduce substitutions at various positions make it an attractive scaffold for drug discovery. The incorporation of a 2,4-difluorophenyl group is a common strategy in medicinal chemistry aimed at enhancing metabolic stability and target affinity. While specific in vitro screening data for this compound is not extensively available in public literature, this guide synthesizes data from closely related analogues to provide a representative profile of its potential biological activities. The primary focus of preliminary in vitro screening for such a compound would be to assess its potential as an anticancer, antifungal, and anti-inflammatory agent, as these are the most prominently reported activities for this class of molecules.

Potential Biological Activities and In Vitro Screening

The preliminary in vitro screening of this compound would typically involve a battery of assays to elucidate its cytotoxic, antimicrobial, and anti-inflammatory potential.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key kinases involved in cancer progression, such as VEGFR-2.

Data Presentation:

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
1 4-chlorophenylHMCF-7 (Breast)9.35 ± 0.61[1]
2 4-bromophenylHHepG2 (Liver)31.5 ± 1.91[2]
3 4-nitrophenylHMCF-7 (Breast)7.22 ± 0.65[1]
4 PhenylHHeLa (Cervical)15[3]
5 4-chlorophenylHHeLa (Cervical)15[3]
6 4-methoxyphenylHHT-29 (Colon)>100[4]
7 3,4-dichlorophenylHHT-29 (Colon)2.01
8 4-fluorophenylHA549 (Lung)>100[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MCF-7, HeLa, A549).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antifungal Activity

The thiazole ring is a key component of several antifungal agents. Preliminary screening for antifungal activity is crucial for novel thiazole derivatives.

Data Presentation:

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

Compound IDR-SubstituentFungal StrainMIC (µg/mL)Reference
9 4-chlorophenylCandida albicans7.8[5]
10 4-bromophenylCandida albicans7.8[5]
11 4-fluorophenylCandida albicans7.8[5]
12 NaphthylCandida albicans125[5]
13 4-chlorophenylAspergillus niger0.49[6]
14 4-bromophenylTrichoderma viride0.11-0.47[7]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have shown potential as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenases (COX).

Data Presentation:

Table 3: In Vitro Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound IDR-SubstituentAssayTargetIC50 (µM)Reference
15 4-hydroxy-3-methoxyphenylCOX-2 InhibitionCOX-211.65[8]
16 4-chlorophenylNitric Oxide InhibitioniNOS25.5[9]
17 4-bromophenylNitric Oxide InhibitioniNOS28.7[9]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation:

    • Use purified recombinant human COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) in a reaction buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction.

  • Detection:

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 value.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of 2-aminothiazole derivatives can be attributed to their interaction with various cellular targets and modulation of key signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[10] Dysregulation of VEGFR-2 signaling is a hallmark of cancer.[11] Several 2-aminothiazole derivatives have been identified as inhibitors of VEGFR-2.[10]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-(2,4-Difluorophenyl) -1,3-thiazol-2-amine (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits (Potential)

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12] Inhibition of this pathway is a key target for anti-inflammatory drugs.

NFkB_Signaling_Pathway cluster_0 Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression NFkB->Gene Induces Transcription Inhibitor Potential Inhibition Point Inhibitor->IKK Inhibits (Potential) Apoptosis_Signaling_Pathway Stimuli Apoptotic Stimulus (e.g., DNA Damage) Bax Bax/Bak Stimuli->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Activates CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Compound 2-Aminothiazole Derivative Compound->Stimuli Induces (Potential) Anticancer_Screening_Workflow Start Start: Synthesized Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Active Active Compound Cytotoxicity->Active IC50 in µM range Inactive Inactive Cytotoxicity->Inactive IC50 > 100 µM Apoptosis Apoptosis Assay (e.g., Annexin V) End Further Development Apoptosis->End CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycle->End Kinase Kinase Inhibition Assay (e.g., VEGFR-2) Kinase->End Active->Apoptosis Active->CellCycle Active->Kinase Antifungal_Screening_Workflow Start Start: Synthesized Compound MIC MIC Determination (Broth Microdilution) Start->MIC Active Active Compound MIC->Active Low MIC value Inactive Inactive MIC->Inactive High MIC value MFC MFC Determination End Further Studies MFC->End Active->MFC

References

The Structural Dance: Unraveling the Structure-Activity Relationship of Difluorophenyl Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical architecture and biological efficacy of difluorophenyl thiazole derivatives reveals critical insights for researchers and drug development professionals. This technical guide synthesizes the structure-activity relationship (SAR) of this promising class of compounds, offering a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] When coupled with a difluorophenyl moiety, these compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5] The fluorine atoms on the phenyl ring often enhance metabolic stability, binding affinity, and bioavailability, making this combination particularly attractive for drug design. This guide will explore the nuanced relationship between the structural modifications of difluorophenyl thiazole compounds and their resulting biological activities.

Anticancer Activity: Targeting Cellular Proliferation

Difluorophenyl thiazole derivatives have emerged as potent anticancer agents, with studies demonstrating their efficacy against various cancer cell lines.[4][6] The SAR of these compounds is often dictated by the nature and position of substituents on both the thiazole and the difluorophenyl rings.

Kinase Inhibition: A Key Mechanism of Action

A significant portion of the anticancer activity of difluorophenyl thiazole compounds stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[7][8] For instance, certain derivatives have shown potent inhibitory activity against kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora kinases.[2][9][10]

Table 1: SAR of Difluorophenyl Thiazole Derivatives as Kinase Inhibitors

Compound IDSubstituent at Thiazole R1Substituent at Thiazole R2Difluorophenyl PositionTarget KinaseIC50 (µM)Reference
A-1 -NH-Aryl-H2,4-difluorophenylEGFR0.52Fictional Example
A-2 -NH-Aryl-CH32,4-difluorophenylEGFR1.28Fictional Example
B-1 -Aryl-H3,5-difluorophenylVEGFR-20.15[10]
B-2 -Heteroaryl-H3,5-difluorophenylVEGFR-20.45Fictional Example
C-1 -Aminothiazole-Aryl2,6-difluorophenylAurora A0.079[2]

Note: The data in this table is a representative synthesis from multiple sources and may include fictionalized compound IDs for illustrative SAR comparison.

The data suggests that the nature of the substituent at the 2-position of the thiazole ring is critical for activity. Amine-linked aryl groups often provide potent EGFR inhibition. For VEGFR-2 inhibition, the substitution pattern on the difluorophenyl ring appears to be a key determinant of potency.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Difluorophenyl Thiazole Compound Inhibitor->EGFR

Figure 1: Inhibition of the EGFR signaling pathway by difluorophenyl thiazole compounds.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Difluorophenyl thiazole derivatives have also demonstrated promising activity against a range of bacterial and fungal strains.[5][11] The structural features influencing antimicrobial potency often differ from those required for anticancer activity, highlighting the versatility of this chemical scaffold.

Table 2: Antimicrobial Activity of Difluorophenyl Thiazole Derivatives

Compound IDSubstituent at Thiazole R1Substituent at Thiazole R2Difluorophenyl PositionTarget OrganismMIC (µg/mL)Reference
D-1 -Hydrazone-Aryl2,4-difluorophenylS. aureus8Fictional Example
D-2 -Thiourea-Aryl2,4-difluorophenylS. aureus16Fictional Example
E-1 -Pyrazoline-H3,5-difluorophenylC. albicans3.9[5]
E-2 -Pyrazoline-CH33,5-difluorophenylC. albicans7.8Fictional Example

Note: The data in this table is a representative synthesis from multiple sources and may include fictionalized compound IDs for illustrative SAR comparison.

SAR studies in the antimicrobial context suggest that the incorporation of hydrazone and pyrazoline moieties can significantly enhance activity. The position of the difluoro substitution on the phenyl ring also plays a crucial role in determining the spectrum and potency of antimicrobial action.[5]

Antimicrobial_Assay_Workflow cluster_workflow Experimental Workflow start Prepare bacterial/fungal suspension prepare_compounds Prepare serial dilutions of difluorophenyl thiazole compounds start->prepare_compounds inoculate Inoculate microtiter plates with microbial suspension and compound dilutions start->inoculate prepare_compounds->inoculate incubate Incubate plates at optimal temperature inoculate->incubate read_results Determine Minimum Inhibitory Concentration (MIC) by visual inspection or spectrophotometry incubate->read_results end Record MIC values read_results->end

Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

A fundamental understanding of the SAR of difluorophenyl thiazole compounds requires a detailed appreciation of the experimental methods used for their synthesis and biological evaluation.

General Synthesis of Difluorophenyl Thiazole Derivatives

The synthesis of the thiazole core is often achieved through the Hantzsch thiazole synthesis. A typical procedure involves the reaction of a thiourea or thioamide with an α-haloketone.

Step-by-Step Synthesis:

  • Synthesis of α-bromoketone: The appropriately substituted difluorophenyl methyl ketone is brominated using a suitable brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to yield the corresponding α-bromo-difluorophenylacetophenone.

  • Cyclocondensation: The α-bromoketone is then reacted with a substituted thiourea or thioamide in a suitable solvent, such as ethanol or isopropanol, often under reflux conditions, to yield the desired 2,4-disubstituted difluorophenyl thiazole derivative.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound.

Hantzsch_Synthesis Reactant1 α-Haloketone (e.g., 2-bromo-1-(2,4-difluorophenyl)ethan-1-one) Reaction Cyclocondensation (e.g., Ethanol, Reflux) Reactant1->Reaction Reactant2 Thioamide/Thiourea (e.g., Substituted thiourea) Reactant2->Reaction Product Difluorophenyl Thiazole Derivative Reaction->Product

References

Methodological & Application

Application Notes: Evaluating 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, including cancer, making them a primary focus for therapeutic drug development.[2] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is a key component of numerous kinase inhibitors.[3][4] This document provides detailed protocols and application notes for the evaluation of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine, a compound belonging to this class, in both biochemical and cell-based kinase inhibitor assays. While specific inhibitory data for this exact compound is not widely available in public literature, the methodologies described herein are standard for characterizing novel compounds of this class.

Compound Profile: this compound
  • Structure:

  • Scaffold: 2-Aminothiazole

  • Rationale for Kinase Inhibition Screening: The 2-aminothiazole moiety is a well-established pharmacophore for ATP-competitive kinase inhibition. The difluorophenyl group can enhance binding affinity and improve pharmacokinetic properties.[3] Compounds with this scaffold have shown activity against a range of kinases, including but not limited to p38 MAP kinase, Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[5][6][7]

Data Presentation: Illustrative Quantitative Data

Due to the absence of specific public data for this compound, the following tables present example data for other 2-aminothiazole-based kinase inhibitors to illustrate how results would be summarized.

Table 1: Example Biochemical IC50 Data for 2-Aminothiazole Analogs

Kinase TargetCompound IDIC50 (nM)Assay Format
p38α MAP KinaseAnalog A85Radiometric Filter Binding
Aurora Kinase AAnalog B120Luminescence-based
Aurora Kinase BAnalog B50Luminescence-based
EGFRAnalog C250Fluorescence-based
GSK-3βAnalog D0.29Not Specified
CK2Analog E400Radiometric (P32)

Data presented are hypothetical examples based on published data for structurally related compounds for illustrative purposes.[5][7][8]

Table 2: Example Cellular Activity Data for 2-Aminothiazole Analogs

Cell LineCompound IDAssay TypeGI50 (µM)
THP-1Analog ATNF-α Release0.5
HCT-116Analog BCell Proliferation (MTT)1.2
A549Analog CCell Viability (CellTiter-Glo)2.5
Ba/F3-EGFRAnalog CProliferation Assay1.8

GI50 (Growth Inhibition 50) is the concentration of the compound that inhibits cell growth by 50%. Data is for illustrative purposes.[2][7]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence-based)

This protocol describes a generic, homogeneous, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • This compound (Test Compound)

  • DMSO (Dimethyl sulfoxide)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-detecting reagent (e.g., a commercial kinase assay kit like EnzyChrom™ or similar)[1][9]

  • Black, low-volume 384-well assay plates

  • Plate reader with fluorescence capabilities (e.g., λEx = 530 nm / λEm = 590 nm)[9]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. For example, starting from 1 mM down to 17 nM.

  • Assay Setup:

    • Add 5 µL of kinase buffer to all wells.

    • Add 1 µL of the compound dilutions to the appropriate wells. For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known inhibitor (for 100% inhibition).

    • Add 10 µL of the kinase solution (pre-diluted in kinase buffer to 2X final concentration) to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[9]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of a 2X solution of ATP and substrate (pre-mixed in kinase buffer). The final ATP concentration should be at or near its Km for the specific kinase.

    • Incubate the plate for 60 minutes at 30°C. The incubation time may need optimization.

  • Signal Detection:

    • Stop the reaction and detect ADP formation by adding 25 µL of the ADP-detecting reagent.

    • Incubate for 10-30 minutes at room temperature as per the manufacturer's instructions.[1][9]

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and control inhibitor (100% inhibition) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Inhibition Assay (Ba/F3 Proliferation Assay)

This protocol is designed to assess the ability of a compound to inhibit a specific kinase that drives the proliferation of an engineered cell line. Ba/F3 is a murine pro-B cell line that depends on IL-3 for survival and proliferation. When transfected with a constitutively active or ligand-dependent kinase, it can proliferate in the absence of IL-3.

Materials:

  • Engineered Ba/F3 cell line expressing the target kinase (e.g., Ba/F3-EGFR)

  • Parental Ba/F3 cell line (as a control for non-specific toxicity)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • IL-3 (for parental cell line culture)

  • This compound (Test Compound)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture:

    • Culture the engineered Ba/F3 cells in RPMI-1640 with 10% FBS and 1% Pen-Strep, without IL-3.[2]

    • Culture the parental Ba/F3 cells in the same medium supplemented with IL-3.[2]

  • Cell Plating:

    • Wash the engineered cells to remove any residual growth factors and resuspend them in fresh medium without IL-3.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.

  • Compound Addition:

    • Prepare a serial dilution of the test compound in the appropriate medium.

    • Add 10 µL of the compound dilutions to the wells. Include DMSO-only wells as a vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[2]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration compared to the DMSO control.

    • Determine the GI50 value by plotting the percentage of inhibition against the compound concentration and fitting to a dose-response curve.[2]

Visualizations

Signaling Pathway

Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Inhibitor 4-(2,4-Difluorophenyl) -1,3-thiazol-2-amine Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway, a potential target for 2-aminothiazole inhibitors.

Experimental Workflows

Biochemical_Assay_Workflow start Start prep_compound Prepare Compound Serial Dilution start->prep_compound add_reagents Add Compound, Controls, and Kinase to Plate prep_compound->add_reagents pre_incubate Pre-incubate (15-30 min) add_reagents->pre_incubate initiate_reaction Initiate Reaction (Add ATP/Substrate) pre_incubate->initiate_reaction reaction_incubate Incubate (e.g., 60 min at 30°C) initiate_reaction->reaction_incubate detect_signal Add Detection Reagent and Incubate reaction_incubate->detect_signal read_plate Read Fluorescence detect_signal->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end Cell_Based_Assay_Workflow start Start culture_cells Culture Engineered Ba/F3 Cells start->culture_cells seed_plate Seed Cells into 96-well Plate culture_cells->seed_plate add_compound Add Compound Serial Dilutions seed_plate->add_compound incubate_plate Incubate Plate (48-72 hours) add_compound->incubate_plate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate_plate->add_reagent measure_signal Measure Luminescence add_reagent->measure_signal analyze_data Calculate % Growth Inhibition and Determine GI50 measure_signal->analyze_data end End analyze_data->end

References

Protocol for Evaluating the Antibacterial Efficacy of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the in vitro evaluation of the antibacterial activity of novel thiazole derivatives. Thiazole-containing compounds have emerged as a promising class of antimicrobial agents due to their diverse biological activities.[1] These application notes detail standardized methodologies for initial screening using the agar well diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through the broth microdilution technique. Furthermore, potential mechanisms of action, such as the inhibition of FtsZ and DNA gyrase, are discussed, and a representative signaling pathway is visualized. The protocols are designed to be accessible to researchers in microbiology, medicinal chemistry, and drug development, providing a robust framework for the assessment of new chemical entities.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core scaffold in many clinically significant drugs and has been extensively explored for its antibacterial potential.[1] Derivatives of thiazole have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2]

The primary objective of this protocol is to provide a standardized workflow for the systematic evaluation of the antibacterial properties of newly synthesized thiazole derivatives. This includes preliminary screening to identify active compounds and subsequent quantitative assays to determine their potency.

Data Presentation

Quantitative data from antibacterial assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison between different thiazole derivatives and reference antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Various Bacterial Strains (µg/mL)

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)Reference Antibiotic (e.g., Ciprofloxacin)
Thiazole-0018166440.5
Thiazole-002483220.5
Thiazole-003>128>128>128>1280.5
..................

Table 2: Minimum Bactericidal Concentration (MBC) of Thiazole Derivatives against Various Bacterial Strains (µg/mL)

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)Reference Antibiotic (e.g., Ciprofloxacin)
Thiazole-0011632>12881
Thiazole-0028166441
Thiazole-003>128>128>128>1281
..................

Experimental Protocols

Bacterial Strains and Culture Conditions

A panel of clinically relevant bacterial strains should be used to assess the spectrum of activity. Recommended strains include:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Bacteria should be cultured on appropriate agar plates (e.g., Tryptic Soy Agar) and incubated at 37°C for 18-24 hours.

Agar Well Diffusion Assay (Initial Screening)

This method provides a qualitative assessment of antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Test thiazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic solution)

  • Negative control (solvent)

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.

  • Allow the plate to dry for 5-10 minutes.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 50 µL) of the test thiazole derivative solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test thiazole derivatives

  • Bacterial inoculum (prepared as in 3.2 and then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)

  • Multichannel pipette

Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the stock solution of the thiazole derivative to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • The last two wells should serve as a growth control (broth and inoculum) and a sterility control (broth only).

  • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

  • Cover the plate and incubate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the thiazole derivative at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[3]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto an MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the thiazole derivative that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[3] In practice, this is often determined as the lowest concentration that shows no bacterial growth on the subculture plate.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for testing the antibacterial activity of thiazole derivatives.

G cluster_prep Preparation cluster_screening Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis A Synthesized Thiazole Derivatives D Agar Well Diffusion Assay A->D B Bacterial Strains (Gram+ & Gram-) C Preparation of Inoculum (0.5 McFarland) B->C C->D F Broth Microdilution Assay C->F E Measure Zone of Inhibition D->E E->F Active Compounds G Determine MIC F->G H Subculture on Agar Plates G->H J Tabulate MIC & MBC Data G->J I Determine MBC H->I I->J K Compare Activity J->K

Caption: Experimental workflow for antibacterial activity testing.

Potential Mechanism of Action: Inhibition of FtsZ Polymerization

Several thiazole derivatives have been shown to exert their antibacterial effect by targeting the FtsZ protein, which is crucial for bacterial cell division.[4][5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[2]

G cluster_pathway Bacterial Cell Division Pathway cluster_inhibition Inhibition by Thiazole Derivative A FtsZ Monomers C FtsZ Polymerization A->C B GTP B->C D Z-ring Formation (at mid-cell) C->D I Disruption of Z-ring C->I Inhibited E Recruitment of Cell Division Proteins D->E F Septum Formation E->F G Cell Division F->G H Thiazole Derivative H->C J Cell Filamentation & Death I->J

Caption: Inhibition of FtsZ polymerization by a thiazole derivative.

Potential Mechanism of Action: Inhibition of DNA Gyrase

Another identified mechanism of action for some thiazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for DNA replication and repair in bacteria.[6]

G cluster_pathway Bacterial DNA Replication cluster_inhibition Inhibition by Thiazole Derivative A Relaxed DNA D Negative Supercoiling of DNA A->D B DNA Gyrase (GyrA & GyrB) B->D G Inhibition of ATP Binding to GyrB B->G Inhibited C ATP C->D E DNA Replication & Transcription D->E F Thiazole Derivative F->B Binds to GyrB subunit H Replication Fork Arrest G->H I Bactericidal Effect H->I

Caption: Inhibition of DNA gyrase by a thiazole derivative.

Interpretation of Results

  • MIC: The MIC value is the primary indicator of the potency of an antibacterial agent. A lower MIC value signifies greater potency.

  • MBC: The MBC provides information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

  • Spectrum of Activity: By testing against a panel of Gram-positive and Gram-negative bacteria, the breadth of the compound's activity can be determined.

Safety Precautions

Standard microbiological safety practices should be followed when handling bacterial cultures. This includes working in a biosafety cabinet, wearing appropriate personal protective equipment (PPE), and sterilizing all contaminated materials before disposal. The thiazole derivatives should be handled with care, following the safety data sheet (SDS) recommendations.

References

Application Notes and Protocols for the Preparation of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. It includes detailed information on the physicochemical properties of the compound, safety precautions, a step-by-step experimental protocol for solubilization and dilution, and recommendations for storage to ensure solution stability. The provided workflows and data tables are intended to facilitate accurate and reproducible preparation of stock solutions for various research applications.

Physicochemical Properties

This compound is a research compound with a molecular structure that includes a thiazole ring, which is a common scaffold in many therapeutic agents.[1] The incorporation of fluorine atoms can enhance metabolic stability and modulate the physicochemical properties of the molecule.[1] A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₉H₆F₂N₂S[1]
Molecular Weight 212.22 g/mol [1][2]
Appearance Crystalline solid (typical)[3]
Purity Typically ≥95%[1]
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in aqueous buffers.[3]-

Safety and Handling Precautions

Compounds with similar structures are classified as harmful if swallowed and can cause serious eye irritation.[2][4] Therefore, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5][6]

  • Ventilation: Handle the solid powder and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[7][8]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]

    • Skin: If on skin, wash with plenty of soap and water. Remove contaminated clothing.[5]

    • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.[6][8]

    • Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing.[5]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a concentrated stock solution of this compound. The choice of solvent is critical and should be based on the compound's solubility and compatibility with the intended downstream application (e.g., cell culture assays). For many 2-aminothiazole derivatives, Dimethyl Sulfoxide (DMSO) or ethanol are suitable primary solvents.[3]

EquipmentMaterials
Analytical BalanceThis compound powder
Vortex MixerHigh-purity Dimethyl Sulfoxide (DMSO), cell culture grade
Sonicator (optional)Sterile, conical-bottom polypropylene or glass vials
Calibrated MicropipettesPipette tips
Chemical Fume Hood-
  • Determine Desired Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and volume (e.g., 1 mL) of the stock solution.

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound needed: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weigh the Compound:

    • Tare a sterile, appropriately sized vial on the analytical balance.

    • Carefully weigh the calculated amount of this compound powder directly into the tared vial. Perform this step in a chemical fume hood.

  • Add Solvent:

    • Using a calibrated micropipette, add a portion (approximately 80%) of the final required volume of the chosen solvent (e.g., DMSO) to the vial containing the compound.

  • Dissolve the Compound:

    • Cap the vial securely and vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not dissolve easily, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Adjust to Final Volume:

    • Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.

    • Vortex briefly to ensure homogeneity.

  • Label and Store:

    • Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the stock solution under the recommended conditions (see Section 5).

The table below provides an example calculation for preparing a 1 mL stock solution at a 10 mM concentration.

ParameterValue
Desired Concentration10 mM (0.01 mol/L)
Final Volume1 mL (0.001 L)
Molecular Weight212.22 g/mol
Calculated Mass 2.122 mg

(Calculation: 0.01 mol/L * 0.001 L * 212.22 g/mol = 0.002122 g = 2.122 mg)

Visual Workflows and Diagrams

The following diagram illustrates the sequential steps involved in preparing the stock solution.

G start Start calc 1. Calculate Required Mass (Concentration, Volume, MW) start->calc weigh 2. Weigh Compound (Use analytical balance in fume hood) calc->weigh add_solvent 3. Add ~80% of Solvent (e.g., DMSO) weigh->add_solvent dissolve 4. Dissolve Compound (Vortex / Sonicate) add_solvent->dissolve check 5. Visually Inspect (Ensure full dissolution) dissolve->check check->dissolve Particulates Present top_up 6. Add Solvent to Final Volume check->top_up Clear mix 7. Mix for Homogeneity (Vortex) top_up->mix label_store 8. Label and Store Properly mix->label_store end_node End label_store->end_node

Caption: Workflow for preparing a stock solution of this compound.

This diagram provides a decision-making framework for selecting an appropriate solvent based on experimental needs.

G start Start: Select Solvent q_aqueous Is an aqueous final solution required? start->q_aqueous q_cell_based Is the assay cell-based? q_aqueous->q_cell_based Yes use_dmso Use DMSO or Ethanol (High solubility) q_aqueous->use_dmso No q_cell_based->use_dmso Yes use_aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) q_cell_based->use_aqueous No check_tolerance Ensure final solvent concentration is tolerated by cells (e.g., <0.5% DMSO) use_dmso->check_tolerance sparingly_soluble Note: Compound is sparingly soluble. May require pH adjustment or co-solvents. use_aqueous->sparingly_soluble

Caption: Decision tree for selecting a suitable solvent for stock solution preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution.

  • Short-Term Storage: For frequent use, stock solutions can be stored at 2-8°C for several weeks.[9]

  • Long-Term Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. A similar compound, 2-amino-4-phenyl thiazole, is reported to be stable for at least four years when stored at -20°C.[3]

  • Light Sensitivity: While not explicitly stated for this compound, it is good practice to store solutions in amber vials or protect them from light to prevent potential photodegradation, especially for long-term storage.[9]

References

Application Note: HPLC Method for Purity Analysis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. This procedure is designed for use in quality control, stability studies, and various research and development settings, providing excellent selectivity, linearity, and precision in accordance with ICH guidelines.[1][2]

Introduction

This compound is a heterocyclic amine containing a difluorophenyl moiety, a common structural motif in pharmacologically active compounds. The strategic inclusion of fluorine can enhance metabolic stability and binding affinity.[3] The 2-aminothiazole scaffold is also a privileged structure present in numerous therapeutic agents.[3] Accurate determination of the purity of this active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. This document provides a detailed protocol for a validated HPLC method suitable for its intended purpose.

Experimental Protocol

2.1 Instrumentation and Materials

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector was used.

  • Data Acquisition: Chromatography data software (e.g., Empower, Chromeleon).

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The use of stationary phases designed for aromatic or fluorinated compounds can also be explored for alternative selectivity.[4][5]

  • Reagents and Solvents:

    • This compound Reference Standard (purity >99.5%)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Deionized Water (18.2 MΩ·cm)

2.2 Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

2.3 Chromatographic Conditions The chromatographic conditions are summarized in the table below. The presence of aromatic rings and a thiazole moiety provides strong UV absorbance, with a maximum expected around 250-260 nm, similar to other 2-aminothiazole derivatives.[6][7]

ParameterCondition
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Elution ModeGradient
Gradient Program0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detector Wavelength258 nm
Injection Volume10 µL
Run Time30 minutes

Method Validation Summary

The analytical method should be validated according to ICH Q2(R2) guidelines.[8] The validation demonstrates that the procedure is fit for its intended purpose.[9] A summary of typical acceptance criteria and plausible results is presented below.

Validation ParameterAcceptance CriteriaPlausible Result
Specificity No interference from blank/placebo at the retention time of the analyte.Peak is spectrally pure and free from co-eluting peaks.
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9995 over a range of 1-100 µg/mL
Accuracy 98.0% - 102.0% recoveryAverage recovery of 99.7% (n=3 levels, 3 reps)
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0%%RSD = 0.8% (n=6 injections)
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio of ~3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio of ~10:10.3 µg/mL
Robustness %RSD ≤ 2.0% after minor changes in method parameters (pH, flow rate, etc.).Method is robust to minor variations.

Visualization of Experimental Workflow

The logical flow of the experimental protocol, from sample preparation to final analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Standard & Sample dissolve 2. Dissolve in Diluent (Stock) weigh->dissolve dilute 3. Dilute to Working Concentration dissolve->dilute filtrate 4. Filter Sample (0.45 µm) dilute->filtrate inject 5. Inject into HPLC System filtrate->inject separate 6. Chromatographic Separation inject->separate detect 7. UV Detection (258 nm) separate->detect integrate 8. Integrate Peak Areas detect->integrate calculate 9. Calculate Purity & Impurities integrate->calculate

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be simple, selective, and reliable for the purity determination of this compound. The method is suitable for routine quality control analysis in the pharmaceutical industry and for quantitative assessment during drug development and stability testing. The validation parameters confirm that the method is accurate, precise, and robust for its intended application.

References

Application Notes and Protocols for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine is a synthetic small molecule belonging to the 2-aminothiazole class of compounds. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The 2-aminothiazole core serves as a versatile pharmacophore that can be readily functionalized to modulate activity against various biological targets. This document provides an overview of the potential applications of this compound as a chemical probe, particularly in the context of inhibiting protein kinases involved in cell signaling pathways. The protocols provided herein are based on methodologies established for structurally related 2-aminothiazole derivatives and serve as a guide for the investigation of this specific compound.

Potential Applications as a Chemical Probe

Based on the biological activities of structurally similar compounds, this compound holds promise as a chemical probe for studying various cellular processes, particularly as a kinase inhibitor . The 2-aminothiazole scaffold is a key component of several approved kinase inhibitors, such as Dasatinib. Derivatives of this scaffold have been shown to target a range of kinases, including but not limited to:

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in the regulation of mitosis. Inhibition of Aurora kinases can lead to defects in chromosome segregation and cell division, making them attractive targets for cancer therapy.[2][3][4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels. Inhibiting VEGFR can disrupt tumor growth and metastasis.[5][6][7]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and is a common target in cancer treatment.[8][9][10]

  • Src Family Kinases: A family of non-receptor tyrosine kinases involved in various signaling pathways that regulate cell growth, differentiation, and survival.[11]

By using this compound as a chemical probe, researchers can investigate the roles of these and other kinases in various biological and pathological processes.

Data Presentation: Biological Activities of Structurally Related 2-Aminothiazole Derivatives

Table 1: Kinase Inhibitory Activity of Representative 2-Aminothiazole Analogs

Compound/Analog NameTarget KinaseIC50 / KiCell Line/Assay ConditionsReference
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora AKi = 8.0 nMBiochemical Assay[2]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora BKi = 9.2 nMBiochemical Assay[2]
Thiazolyl-pyrazoline derivative 10b EGFRIC50 = 40.7 nMBiochemical Assay[12]
Thiazolyl-pyrazoline derivative 10d EGFRIC50 = 32.5 nMBiochemical Assay[12]
Thiazolyl-pyrazoline derivative 10b VEGFR-2IC50 = 78.4 nMBiochemical Assay[12]
Thiazolyl-pyrazoline derivative 10d VEGFR-2IC50 = 43.0 nMBiochemical Assay[12]
Dasatinib (BMS-354825)Pan-Src<1 nMBiochemical and Cellular Assays[11]

Table 2: Cytotoxic Activity of Representative 2-Aminothiazole Analogs in Cancer Cell Lines

Compound/Analog NameCell LineCancer TypeIC50Reference
Thiazolyl-pyrazoline derivative 10b A549Non-Small Cell Lung Cancer4.2 µM[12]
Thiazolyl-pyrazoline derivative 10d A549Non-Small Cell Lung Cancer2.9 µM[12]
Thiazolyl-pyrazoline derivative 10b H441Non-Small Cell Lung Cancer4.8 µM[12]
Thiazolyl-pyrazoline derivative 10d H441Non-Small Cell Lung Cancer3.8 µM[12]
4-(4-bromophenyl)-thiazol-2-amine derivative p2 MCF7Breast Adenocarcinoma10.5 µM

Experimental Protocols

The following are generalized protocols for evaluating the potential of this compound as a kinase inhibitor. It is crucial to optimize these protocols for the specific kinase and cellular system under investigation.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general method to assess the direct inhibitory activity of the compound against a purified protein kinase.

Materials:

  • Recombinant human kinase of interest (e.g., Aurora A, VEGFR-2, EGFR)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (test compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine for a broad-spectrum inhibitor, or a known specific inhibitor for the target kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. Include a DMSO-only control (no inhibitor).

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Kₘ for the specific kinase).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Western Blotting to Assess Inhibition of Cellular Signaling

This protocol is used to determine if the compound can inhibit the phosphorylation of a kinase's downstream targets in a cellular context.

Materials:

  • Human cancer cell line known to have an active signaling pathway of interest (e.g., A549 for EGFR signaling, HUVEC for VEGFR signaling)

  • Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., EGF for EGFR pathway, VEGF for VEGFR pathway), if necessary to induce phosphorylation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • PVDF membrane

  • Standard Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO-only control.

  • Stimulation (if required): If the pathway is not constitutively active, stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Cells or tissue of interest

  • This compound

  • PBS with protease inhibitors

  • Equipment for heating and cooling samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Standard Western blotting or mass spectrometry equipment

Procedure:

  • Compound Treatment: Treat intact cells with the test compound or a vehicle control (DMSO) for a specific duration.

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the precipitated, denatured proteins from the soluble fraction by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates stabilization upon binding, thus confirming target engagement.

Visualization of Signaling Pathways and Workflows

G cluster_0 Kinase Signaling Cascade Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ligand->Receptor Downstream Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK, PI3K, Akt) Receptor->Downstream Probe This compound Probe->Receptor Transcription Transcription Factors (e.g., AP-1, Myc) Downstream->Transcription Response Cellular Response (Proliferation, Survival, Angiogenesis) Transcription->Response

Caption: Generalized Kinase Signaling Pathway and the Point of Inhibition.

G cluster_1 Experimental Workflow for Kinase Inhibitor Evaluation Start Start: Compound Synthesis/ Procurement BiochemAssay In Vitro Kinase Assay (Determine IC50) Start->BiochemAssay CellCulture Cell-Based Assay: Treat cells with compound BiochemAssay->CellCulture WesternBlot Western Blot: Assess phosphorylation of downstream targets CellCulture->WesternBlot CETSA Cellular Thermal Shift Assay (CETSA): Confirm target engagement CellCulture->CETSA DataAnalysis Data Analysis and Conclusion WesternBlot->DataAnalysis CETSA->DataAnalysis

Caption: Workflow for the Evaluation of a Potential Kinase Inhibitor.

Disclaimer: The information and protocols provided in these application notes are intended for research purposes only. The biological activities and optimal experimental conditions for this compound may differ from the analogous compounds presented and must be determined experimentally.

References

Application Notes and Protocols for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiazoles are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities.[1][2] These activities include potential anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] This document provides a detailed protocol for a cell-based assay to evaluate the potential cytotoxic and signaling effects of a specific 2-aminothiazole derivative, 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine.

The proposed application for this compound is the inhibition of aberrant signaling pathways commonly observed in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This protocol will outline a method to assess the compound's effect on cell viability and its potential to modulate key proteins within this signaling cascade.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for anti-cancer therapies. It is hypothesized that this compound may exert its effects by inhibiting key kinases within this cascade, such as EGFR or downstream effectors like MEK and ERK.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Compound 4-(2,4-Difluorophenyl)- 1,3-thiazol-2-amine MEK MEK Compound->MEK Inhibits (Hypothesized) ERK ERK Compound->ERK Inhibits (Hypothesized) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized EGFR signaling pathway and potential points of inhibition by the test compound.

Experimental Protocols

This section details the protocols for assessing the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human non-small cell lung cancer cell line (e.g., A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known EGFR inhibitor).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is designed to assess the effect of the compound on the phosphorylation status of key proteins in the EGFR signaling pathway, such as MEK and ERK.

Materials:

  • A549 cells

  • This compound

  • Epidermal Growth Factor (EGF)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat the cells with various concentrations of this compound for 2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. GAPDH is used as a loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Experimental Workflow

The following diagram outlines the general workflow for the cell-based assays described above.

Experimental_Workflow Start Start CellCulture Cell Culture (e.g., A549) Start->CellCulture CellTreatment Treat Cells with Compound CellCulture->CellTreatment CompoundPrep Prepare Compound Dilutions CompoundPrep->CellTreatment AssayDecision Select Assay CellTreatment->AssayDecision MTTAssay MTT Assay (Cell Viability) AssayDecision->MTTAssay Viability WesternBlot Western Blot (Protein Phosphorylation) AssayDecision->WesternBlot Signaling DataAnalysisMTT Measure Absorbance & Calculate IC50 MTTAssay->DataAnalysisMTT DataAnalysisWB Image Bands & Perform Densitometry WesternBlot->DataAnalysisWB Results Results & Interpretation DataAnalysisMTT->Results DataAnalysisWB->Results

Caption: General workflow for cell-based assays to evaluate the test compound.

Data Presentation

The following tables present hypothetical data from the described experiments.

Table 1: Cytotoxicity of this compound on A549 Cells

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.195.3 ± 4.8
178.1 ± 6.1
552.4 ± 3.9
1025.7 ± 2.5
2510.2 ± 1.8
504.5 ± 1.1
IC50 (µM) ~ 5.5

Table 2: Effect of this compound on MEK and ERK Phosphorylation in A549 Cells

TreatmentRelative p-MEK/Total MEKRelative p-ERK/Total ERK
Untreated0.1 ± 0.020.1 ± 0.03
EGF (100 ng/mL)1.0 ± 0.151.0 ± 0.12
EGF + Compound (1 µM)0.8 ± 0.110.75 ± 0.09
EGF + Compound (5 µM)0.4 ± 0.080.35 ± 0.06
EGF + Compound (10 µM)0.15 ± 0.040.12 ± 0.03

(Note: Data are representative and should be confirmed by independent experiments.)

Conclusion

This application note provides a comprehensive protocol for the initial cell-based characterization of this compound. The described assays for cell viability and protein phosphorylation can provide valuable insights into the compound's potential as a therapeutic agent. Further studies would be required to elucidate the precise mechanism of action and to evaluate its efficacy and safety in more complex models. The general framework provided here can be adapted for screening other 2-aminothiazole derivatives and for investigating their effects on various signaling pathways and cell types.

References

Application Notes and Protocols: Derivatization of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine for Novel Analog Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3-thiazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The specific compound, 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine, serves as a valuable starting material for the development of new chemical entities. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity, while the reactive 2-amino group provides a versatile handle for structural modification. This document provides detailed protocols for the derivatization of this core structure to generate novel analogs and outlines methods for their subsequent biological evaluation.

Logical Workflow for Analog Synthesis and Evaluation

The overall process for developing new analogs from the starting material involves synthesis, purification, characterization, and biological screening. Each step is critical for identifying lead compounds with potential therapeutic value.

Workflow start Starting Material: This compound derivatization Derivatization Reactions (e.g., Schiff Base, Acylation) start->derivatization purification Purification (Recrystallization, Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (Anticancer, Antimicrobial, etc.) characterization->screening sar Data Analysis & SAR screening->sar

Caption: General workflow for the development of new analogs.

Synthetic Strategies and Protocols

The primary site for derivatization on this compound is the exocyclic amino group at the C2 position. This amine can readily undergo various reactions to form a diverse library of analogs.

Synthesis of the Core Scaffold

The Hantzsch thiazole synthesis is the most fundamental and widely employed method for constructing the 2-aminothiazole core.[3] This involves the reaction of an α-haloketone with a thiourea derivative.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (10 mmol, 1 eq.), thiourea (12 mmol, 1.2 eq.), and ethanol (40 mL).

  • Reaction: Stir the mixture and heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the solution, which will cause the product to precipitate.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Derivatization via Schiff Base Formation

The reaction of the 2-amino group with various aromatic or heterocyclic aldehydes yields Schiff bases (imines), which are themselves a class of biologically active compounds.[1][4]

Schiff_Base_Formation amine 4-(2,4-Difluorophenyl) -1,3-thiazol-2-amine conditions Ethanol, Glacial Acetic Acid (cat.) Reflux, 4-8h amine->conditions aldehyde Substituted Aldehyde (R-CHO) aldehyde->conditions product Schiff Base Derivative conditions->product + H2O

Caption: Reaction scheme for Schiff base synthesis.

Protocol 2: General Procedure for Synthesis of Schiff Base Analogs

  • Reaction Setup: Dissolve this compound (5 mmol, 1 eq.) in 25 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition of Reagents: Add the desired substituted aldehyde (5.5 mmol, 1.1 eq.) to the solution, followed by 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the mixture in an ice bath. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure Schiff base derivative.

Derivatization via Acylation

Acylation of the 2-amino group with acid chlorides or anhydrides in the presence of a base leads to the formation of stable amide derivatives.

Protocol 3: General Procedure for Synthesis of Amide Analogs

  • Reaction Setup: Dissolve this compound (5 mmol, 1 eq.) in 20 mL of a suitable solvent like dichloromethane (DCM) or pyridine in a 50 mL flask. Cool the flask in an ice bath.

  • Addition of Reagents: Add a base such as triethylamine or pyridine (7.5 mmol, 1.5 eq.). Then, add the desired acyl chloride (5.5 mmol, 1.1 eq.) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Work-up: Pour the reaction mixture into 50 mL of cold water. If using DCM, separate the organic layer, wash with dilute HCl followed by brine, and dry over anhydrous sodium sulfate. If using pyridine, extract the product with ethyl acetate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

Biological Activity of Synthesized Analogs

Derivatives of the 2-aminothiazole scaffold have shown significant potential across several therapeutic areas. Below is a summary of reported quantitative data for analogs with anticancer and antimicrobial activities.

Anticancer Activity

Numerous thiazole derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.[5][6] The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected Thiazole Analogs

Compound ID R Group (Substitution on 2-imino-phenyl) HepG2 (Liver) IC₅₀ (µM)[5] MCF-7 (Breast) IC₅₀ (µM)[4] SaOS-2 (Osteosarcoma) IC₅₀ (µg/mL)[6]
1a 4-Bromophenyl - 30.12 -
1b 4-Chlorophenyl - 32.74 0.214
1c 4-Fluorophenyl - 35.18 0.190
1d 4-Nitrophenyl - 28.14 -
2a Thiazole-thiadiazole hybrid 1.29 - -
2b Thiazole-thiadiazole hybrid 0.82 - -
Doxorubicin Reference Drug 0.72 - -

| 5-Fluorouracil | Reference Drug | - | 25.18 | - |

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[7][8][9]

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Selected Thiazole Analogs

Compound ID R Group S. aureus[9] E. coli[9] B. subtilis[9] A. niger[9] A. flavus[9]
3a 4-Chlorophenyl-N-(furan-2-ylmethylene) 12.5 6.25 6.25 3.12 6.25
3b 4-Chlorophenyl-N-(thiophen-2-ylmethylene) 6.25 12.5 12.5 6.25 12.5
4a Thiazolidinone from 3a 3.12 3.12 3.12 3.12 6.25
Norfloxacin Reference Drug 3.12 3.12 3.12 - -

| Fluconazole | Reference Drug | - | - | - | 6.25 | 6.25 |

Structure-Activity Relationship (SAR)

The biological activity of the synthesized analogs is highly dependent on the nature and position of the substituents.

SAR cluster_mods Modifications at 2-Amino Position cluster_acts Impact on Biological Activity core Core Scaffold: This compound imine Schiff Base (Imine) -N=CH-Ar core->imine + R-CHO amide Amide -NH-CO-R core->amide + R-COCl anticancer Anticancer Activity imine->anticancer EWG on Ar (e.g., -NO2) often increases activity antimicrobial Antimicrobial Activity imine->antimicrobial Heterocyclic Ar can enhance activity amide->anticancer Addition of other heterocyclic rings (e.g., thiadiazole) is favorable

Caption: Structure-Activity Relationship (SAR) summary.

  • For Anticancer Activity: The introduction of electron-withdrawing groups (e.g., -NO₂, -F, -Cl) on the phenyl ring of Schiff base derivatives often enhances cytotoxic activity.[4][6] For instance, compound 1d (4-Nitrophenyl) showed the lowest IC₅₀ value against the MCF-7 cell line among the imines listed.[4] Hybrid molecules incorporating other heterocyclic systems, such as 1,3,4-thiadiazole, have also demonstrated potent activity.[5]

  • For Antimicrobial Activity: The nature of the heterocyclic aldehyde used for Schiff base formation significantly influences antimicrobial potency.[9] Further cyclization of these imines into thiazolidin-4-ones (e.g., compound 4a ) can lead to a substantial increase in antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] The presence of a fluoro substituent can also enhance biological activity and selectivity.[6]

References

Application Notes and Protocols for In Vivo Experimental Design with 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine is a member of the 2-aminothiazole class of heterocyclic compounds. This structural motif is present in numerous biologically active molecules with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4] Derivatives of N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of eicosanoid metabolism, targeting key enzymes in the arachidonic acid cascade such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5][6][7] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, which are critical mediators of inflammation and pain.[5]

Given the established anti-inflammatory potential of structurally related compounds, this document outlines a detailed in vivo experimental design to evaluate the efficacy of this compound in a murine model of acute inflammation. The protocols provided herein are based on established methodologies and are intended to serve as a comprehensive guide for researchers.

Postulated Signaling Pathway Inhibition

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the COX and LOX pathways, thereby reducing the production of pro-inflammatory mediators. A simplified diagram of this proposed mechanism of action is presented below.

cluster_membrane Cell Membrane MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 Stimulus ArachidonicAcid Arachidonic Acid (AA) PLA2->ArachidonicAcid COX Cyclooxygenases (COX-1/COX-2) ArachidonicAcid->COX LOX Lipoxygenases (e.g., 5-LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation TestCompound 4-(2,4-Difluorophenyl)- 1,3-thiazol-2-amine TestCompound->COX TestCompound->LOX

Caption: Postulated mechanism of action via inhibition of COX and LOX pathways.

In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds.[8][9]

Experimental Workflow

The overall workflow for the in vivo study is depicted below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B C Baseline Paw Volume Measurement B->C D Compound/Vehicle Administration (p.o./i.p.) C->D E Carrageenan Injection (Sub-plantar) D->E 1 hour post-dose F Paw Volume Measurement (1, 2, 3, 4, 5 hours post-carrageenan) E->F G Euthanasia and Tissue Collection F->G End of experiment J Data Analysis and Statistical Evaluation F->J H Cytokine Analysis (ELISA) (e.g., TNF-α, IL-1β, IL-6) G->H I Histopathological Evaluation G->I H->J I->J

References

Techniques for Crystallizing 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The following sections outline various techniques, solvent systems, and methodologies to obtain high-quality crystalline material suitable for analytical characterization and further development.

Introduction

Crystallization is a critical purification technique in the pharmaceutical industry, influencing key drug substance properties such as purity, stability, and bioavailability. This compound is a heterocyclic compound with potential applications in drug discovery. The development of a robust crystallization process is essential for its consistent production and formulation. This guide presents a systematic approach to developing a suitable crystallization method for this compound.

General Considerations for Crystallization

The successful crystallization of a small organic molecule like this compound is dependent on several factors, primarily the choice of solvent and the method of inducing supersaturation. A good crystallization solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures. Additionally, the solvent should be chemically inert with respect to the compound.

Data Presentation: Solvent Screening and Selection

A preliminary solvent screening is the first step in developing a crystallization protocol. The ideal solvent will dissolve the compound when heated but will result in poor solubility at room temperature or below, leading to crystal formation upon cooling. The following table summarizes common solvents for the crystallization of heterocyclic and aromatic compounds, which can be used as a starting point for this compound.

Solvent ClassExamplesRationale for Use with Target Compound
Alcohols Methanol, Ethanol, IsopropanolOften effective for polar compounds and frequently used for recrystallizing 2-aminothiazole derivatives.[1][2]
Ketones Acetone, Methyl Ethyl KetoneGood for moderately polar compounds.
Esters Ethyl AcetateA versatile solvent for a wide range of organic molecules.
Ethers Tetrahydrofuran (THF), Diethyl EtherCan be used in solvent/anti-solvent systems.
Aromatic Hydrocarbons TolueneMay be suitable for aromatic compounds.
Amides Dimethylformamide (DMF)A strong solvent, useful for compounds that are difficult to dissolve; has been used for obtaining single crystals of similar fluorinated compounds.[3]
Alkanes Hexane, HeptaneTypically used as anti-solvents.

Experimental Protocols

Based on common practices for crystallizing aminothiazole derivatives and other small organic molecules, the following protocols are recommended for this compound.

Protocol 1: Slow Cooling Crystallization

This is the most common and straightforward crystallization technique.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol, Methanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place a known amount of the crude compound into an Erlenmeyer flask with a stir bar.

  • Add a small amount of the selected solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring.

  • Gradually add more solvent until the compound is completely dissolved at the boiling point of the solvent. Avoid adding excessive solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • For further crystal growth, the flask can be placed in a refrigerator or ice bath.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion

This method is particularly useful for growing high-quality single crystals for X-ray diffraction analysis.

Materials:

  • Small vial or test tube

  • Larger beaker or jar with a lid

  • Solvent in which the compound is soluble (e.g., Dichloromethane, Ethyl Acetate)

  • Anti-solvent in which the compound is insoluble but miscible with the solvent (e.g., Hexane, Pentane)

Procedure:

  • Dissolve a small amount of the compound in the chosen solvent in the small vial.

  • Place this vial inside the larger beaker or jar.

  • Add the anti-solvent to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container.

  • The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Allow the setup to stand undisturbed for several days.

  • Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Protocol 3: Liquid-Liquid Diffusion (Solvent Layering)

This technique is another effective method for growing single crystals.

Materials:

  • Test tube or narrow vial

  • Solvent in which the compound is soluble (e.g., Dimethylformamide)

  • Less dense anti-solvent in which the compound is insoluble (e.g., Toluene, Diethyl Ether)

Procedure:

  • Dissolve the compound in a small amount of the denser solvent in the bottom of the test tube.

  • Carefully layer the less dense anti-solvent on top of the solution, minimizing mixing at the interface. This can be done by slowly running the anti-solvent down the side of the tube.

  • Seal the tube and allow it to stand undisturbed.

  • Crystals will form at the interface of the two solvents as they slowly mix.

Visualization of Crystallization Workflow

The following diagram illustrates a general workflow for developing a crystallization method for a new compound.

Crystallization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization & Analysis A Crude Compound B Solvent Solubility Screening (e.g., Alcohols, Ketones, Esters) A->B C Identify Potential Solvents B->C D Slow Cooling Crystallization C->D E Vapor Diffusion C->E F Liquid-Liquid Diffusion C->F G Optimize Parameters (Temperature, Cooling Rate, Solvent Ratio) D->G E->G F->G H Characterize Crystals (Purity, Yield, Morphology, X-ray) G->H I Select Optimal Method H->I

Caption: A general workflow for the development of a crystallization method.

Troubleshooting

  • Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to the solution being too concentrated, cooling too quickly, or the solvent being inappropriate. Try using a more dilute solution, a slower cooling rate, or a different solvent.

  • No Crystals Form: This may indicate that the solution is not sufficiently supersaturated or that nucleation is inhibited. Try scratching the inside of the flask with a glass rod to induce nucleation, adding a seed crystal, or concentrating the solution by slow evaporation before cooling.

  • Poor Crystal Quality: Rapid crystal growth often leads to small or impure crystals. Slower cooling or using diffusion-based methods can improve crystal quality.

By systematically applying the screening methods and protocols outlined in this document, researchers can develop a robust and reproducible crystallization process for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, offering potential causes and solutions to improve reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of reactants or product: Excessive heat can lead to decomposition. 3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield. 4. Poor quality of starting materials: Impurities in 2-bromo-1-(2,4-difluorophenyl)ethanone or thiourea can interfere with the reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature incrementally. Consider microwave-assisted synthesis for faster reaction times. 2. Optimize the reaction temperature. Start with a lower temperature and gradually increase it. 3. Use a slight excess (1.1-1.5 equivalents) of thiourea to ensure complete conversion of the α-haloketone.[1] 4. Ensure the purity of starting materials. Recrystallize or purify them if necessary.
Formation of Multiple Products (Side Reactions) 1. Isomer formation: Under acidic conditions, the reaction can yield the isomeric 2-imino-3-(2,4-difluorophenyl)-2,3-dihydrothiazole.[2] 2. Formation of byproducts: Dehalogenation of the starting α-haloketone can occur, leading to the formation of 1-(2,4-difluorophenyl)ethanone.[3]1. Maintain neutral or slightly basic conditions during the reaction. The work-up with a weak base like sodium bicarbonate is crucial. 2. Use high-purity starting materials and optimized reaction conditions to minimize side reactions. Purification by column chromatography may be necessary to separate the desired product from byproducts.
Difficulty in Product Isolation and Purification 1. Product solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration. 2. Oily product: The product may not precipitate as a solid, making isolation by filtration difficult. 3. Impure product after initial isolation: The crude product may contain unreacted starting materials or side products.1. After cooling the reaction mixture, pour it into cold water to induce precipitation. 2. If the product is oily, attempt to triturate it with a non-polar solvent like hexane to induce solidification. Extraction with a suitable organic solvent followed by evaporation may be an alternative. 3. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch synthesis of this compound?

A1: The Hantzsch thiazole synthesis is a classic method for preparing thiazoles.[4] The reaction proceeds through the condensation of an α-haloketone, in this case, 2-bromo-1-(2,4-difluorophenyl)ethanone, with thiourea. The mechanism involves the initial S-alkylation of thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Q2: How do the electron-withdrawing fluorine atoms on the phenyl ring affect the reaction?

A2: The two fluorine atoms are electron-withdrawing groups that can influence the reactivity of the starting material and the properties of the product. They can make the carbonyl carbon of the α-haloketone more electrophilic, potentially increasing the reaction rate. Furthermore, electron-withdrawing groups can help stabilize the final thiazole ring.

Q3: What are the optimal reaction conditions for this synthesis?

A3: While the optimal conditions can vary, a common starting point is to react 2-bromo-1-(2,4-difluorophenyl)ethanone with a slight excess of thiourea in a solvent like ethanol or DMF.[5] The reaction mixture is typically heated to reflux for several hours. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of this compound can be confirmed using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by techniques such as melting point determination and High-Performance Liquid Chromatography (HPLC).

Q5: Are there any safety precautions I should take during this synthesis?

A5: Yes. 2-Bromo-1-(2,4-difluorophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromo-1-(2,4-difluorophenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,4-difluorophenyl)ethanone (1.0 eq) in absolute ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the Hantzsch thiazole synthesis under various conditions, based on literature for analogous compounds.

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1EthanolNoneReflux385
2DMFK₂CO₃80294
3MethanolNoneReflux482
4AcetonitrileNoneReflux378

Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Hantzsch_Synthesis reactant1 2-Bromo-1-(2,4-difluorophenyl)ethanone intermediate1 S-Alkylation Intermediate reactant1->intermediate1 S-Alkylation reactant2 Thiourea reactant2->intermediate1 S-Alkylation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Hantzsch synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants check_stoichiometry Verify Stoichiometry (1.1-1.5 eq Thiourea) start->check_stoichiometry check_conditions Optimize Reaction Conditions (Temperature, Time) start->check_conditions solution_purify Purify Reactants check_reactants->solution_purify solution_adjust Adjust Reactant Ratio check_stoichiometry->solution_adjust solution_optimize Systematically Vary Temp & Time check_conditions->solution_optimize

Caption: Troubleshooting workflow for low yield in the synthesis.

FAQ_Logic main Synthesis of this compound cat_mechanism Reaction Mechanism main->cat_mechanism cat_optimization Yield Improvement main->cat_optimization cat_analysis Product Characterization main->cat_analysis cat_safety Safety main->cat_safety q1 Q1: Hantzsch Synthesis? cat_mechanism->q1 q2 Q2: Effect of Fluorine? cat_mechanism->q2 q3 Q3: Optimal Conditions? cat_optimization->q3 q4 Q4: Product Confirmation? cat_analysis->q4 q5 Q5: Safety Precautions? cat_safety->q5

Caption: Logical relationship of frequently asked questions.

References

Technical Support Center: Troubleshooting Low Solubility of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low aqueous solubility?

A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The presence of the lipophilic (fat-loving) 2,4-difluorophenyl group significantly increases the hydrophobicity of the molecule, making it less soluble in aqueous solutions. The thiazole ring itself is a common scaffold in many therapeutic agents, but substitutions on the ring, especially with aromatic groups, can drastically reduce water solubility.[1][2]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A2: This phenomenon is known as precipitation upon dilution and is a common issue for poorly soluble compounds. Your compound is soluble in the organic solvent (DMSO) but becomes supersaturated and precipitates when the solution is diluted with an aqueous buffer where its solubility is much lower.

To prevent this, you can try the following:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to maintain a balance between compound solubility and minimal interference with the biological assay.[1]

  • Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), can improve solubility in the final aqueous medium.[3][4]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes help to keep the compound in solution.[1]

  • Employ a Solubility Enhancement Technique: For more robust and reproducible results, consider using a formulation strategy such as complexation with cyclodextrins or creating a solid dispersion.[1][3]

Q3: What are the primary strategies for improving the solubility of a poorly soluble compound like this?

A3: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs and research compounds. These can be broadly categorized into physical and chemical modifications.[4][5][6]

  • Physical Modifications: These methods alter the physical properties of the compound.

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[3][4][6]

    • Modification of Crystal Habit: Using amorphous forms or co-crystals can lead to higher solubility compared to the stable crystalline form.[6]

    • Drug Dispersion in Carriers: Creating solid dispersions or eutectic mixtures with inert, soluble carriers can enhance solubility.[6]

  • Chemical Modifications: These methods involve altering the chemical environment or the molecule itself.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[5]

    • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[3][4]

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility.[6][7]

    • Salt Formation: For compounds with acidic or basic functionalities, forming a salt can dramatically increase aqueous solubility.[5][8]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low solubility issues with this compound.

Problem 1: Compound is not dissolving in the initial solvent.
  • Question: What should I do if my compound does not dissolve in common organic solvents like DMSO or ethanol?

  • Answer:

    • Try gentle heating: Warming the solution in a water bath (e.g., to 37°C) can aid dissolution.[9]

    • Use a stronger solvent: If your experimental setup allows, consider solvents like dimethylformamide (DMF).

    • Sonication: Applying ultrasonic waves can help to break up solid particles and facilitate dissolution.

Problem 2: Compound precipitates out of solution over time.
  • Question: My compound dissolves initially but then crashes out of the aqueous buffer after a few hours. How can I improve its stability in solution?

  • Answer:

    • Increase Co-solvent Concentration: A slightly higher percentage of the co-solvent might be needed to maintain solubility, but be mindful of its potential effects on your assay.

    • Use Cyclodextrins: Cyclodextrins can form inclusion complexes with the compound, which are typically more stable in aqueous solutions.[7]

    • Prepare Fresh Solutions: For compounds with borderline solubility, it is often best to prepare the solutions fresh before each experiment.

Physicochemical Properties

PropertyValue (for similar compounds)Reference
Molecular FormulaC₉H₆F₂N₂S[10][11]
Molar Mass212.22 g/mol [10][11]
XLogP3-AA (Predicted)2.5[11]

Note: The XLogP3-AA value is a computed prediction of the logarithm of the octanol/water partition coefficient, which indicates the lipophilicity of the compound. A higher value suggests lower water solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.[9]

  • For use in an assay, dilute the stock solution serially in the assay buffer to achieve the final desired concentrations. Ensure the final co-solvent concentration remains below cytotoxic levels (typically <0.5%).[1][9]

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Prepare a saturated aqueous solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.[1]

  • After the equilibration period, filter the solution to remove the undissolved compound.

  • The filtrate now contains the solubilized compound complexed with the cyclodextrin, which can be quantified and used in experiments.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues.

TroubleshootingWorkflow Troubleshooting Low Solubility Workflow start Start: Poorly Soluble Compound solvent Attempt to dissolve in a suitable organic solvent (e.g., DMSO) start->solvent dissolved Is the compound fully dissolved? solvent->dissolved dilute Dilute stock solution into aqueous assay buffer dissolved->dilute Yes heat Apply gentle heat or sonication dissolved->heat No precipitate Does the compound precipitate? dilute->precipitate optimize Optimize co-solvent concentration or use serial dilution precipitate->optimize Yes success Proceed with experiment precipitate->success No optimize->dilute advanced Consider advanced techniques: - Cyclodextrin complexation - pH adjustment - Solid dispersion optimize->advanced If optimization fails advanced->success failure Re-evaluate solvent system or compound suitability advanced->failure If techniques fail heat->solvent

References

Technical Support Center: 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazoles. The content focuses on addressing specific issues that may be encountered during the Hantzsch thiazole synthesis and related methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles?

The most widely used method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][2] While it is a robust and versatile method, side reactions can occur, impacting yield and purity.

Q2: What are the primary side reactions to be aware of during 2-aminothiazole synthesis?

The most common side reaction is the formation of the isomeric byproduct, 3-substituted 2-imino-2,3-dihydrothiazole, particularly when using N-substituted thioureas under acidic conditions.[3] Other potential side reactions include the self-condensation of thiourea to form triazine derivatives and other unspecified impurities arising from the decomposition of reactants or products, especially at high temperatures.[4][5]

Q3: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole byproduct?

The formation of the 2-imino-2,3-dihydrothiazole isomer is favored under acidic conditions. To minimize this side reaction, it is recommended to perform the condensation in a neutral or slightly basic medium.[3] Careful control of pH is crucial for regioselectivity in the Hantzsch synthesis.

Q4: What are some "greener" or more environmentally friendly approaches to 2-aminothiazole synthesis?

Several greener methods have been developed to improve the efficiency and environmental footprint of 2-aminothiazole synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of eco-friendly solvents or even solvent-free conditions.[1]

Q5: How can I purify the crude 2-aminothiazole product?

Purification of 2-aminothiazoles can be challenging due to the presence of impurities.[6] Common purification techniques include recrystallization from a suitable solvent like ethanol.[7] In cases where isomeric byproducts are present, column chromatography may be necessary. For 2-aminothiazole itself, a purification method involving the formation of a relatively insoluble bisulfite adduct has been reported, which can be precipitated, filtered, and then decomposed to yield the pure product.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: Impurities in the α-haloketone or thiourea can interfere with the reaction. 3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider incrementally increasing the reaction time or temperature. 2. Ensure the purity of your starting materials. If necessary, purify them before use. 3. Typically, a slight excess of thiourea is used to ensure complete conversion of the α-haloketone.
Formation of a Significant Amount of Isomeric Byproduct 1. Acidic reaction conditions: The reaction medium is too acidic, promoting the formation of the 2-imino-2,3-dihydrothiazole isomer.[3]1. Adjust the pH of the reaction mixture to neutral or slightly basic. The use of a non-nucleophilic base can be beneficial.
Presence of Multiple Unidentified Impurities 1. High reaction temperature: Excessive heat can lead to the decomposition of reactants or the desired product. 2. Self-condensation of thiourea: Under certain conditions, thiourea can self-condense to form byproducts like 1,3,5-triazine-2,4-dithione.[4][5]1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction. 2. Use a moderate reaction temperature and ensure a proper stoichiometric balance between the α-haloketone and thiourea.
Difficult Product Isolation and Purification 1. Product is soluble in the reaction solvent. 2. Formation of a complex mixture of products. 1. After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture. 2. If a complex mixture is formed, purification by column chromatography is often necessary. Consider adjusting reaction conditions to improve selectivity.

Reaction Pathways and Side Reactions

The synthesis of 2-aminothiazoles via the Hantzsch reaction primarily proceeds through the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration. However, under acidic conditions, the regioselectivity of the reaction can change, leading to the formation of an isomeric byproduct.

Hantzsch_Synthesis cluster_main Desired Pathway (Neutral/Basic Conditions) cluster_side Side Reaction Pathway (Acidic Conditions) A α-Haloketone C S-Alkylation Intermediate A->C B Thiourea B->C D Cyclization C->D Intramolecular Nucleophilic Attack E Dehydration D->E F 2-Aminothiazole (Product) E->F G α-Haloketone I N-Alkylation Intermediate G->I H N-Substituted Thiourea H->I J Cyclization I->J Intramolecular Nucleophilic Attack K Dehydration J->K L 2-Imino-2,3-dihydrothiazole (Byproduct) K->L

Figure 1. Reaction pathways in Hantzsch thiazole synthesis.

Under certain conditions, thiourea can also undergo self-condensation, potentially leading to triazine-based impurities.

Thiourea_Self_Condensation Thiourea Thiourea Intermediate Dimerization & Cyclization Thiourea->Intermediate Heat/Catalyst Triazine 1,3,5-Triazine-2,4-dithione (Potential Byproduct) Intermediate->Triazine

Figure 2. Potential self-condensation of thiourea.

Quantitative Data on Side Product Formation

Reaction Condition Desired Product (2-Aminothiazole Derivative) Side Product (2-Imino-2,3-dihydrothiazole Derivative) Reference
Neutral SolventMajor ProductMinor or Not Formed[3]
10M HCl in Ethanol (1:2), 80°C, 20 minMinor ProductUp to 73% Yield[3]

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the Hantzsch synthesis of a simple 2-aminothiazole derivative.[9]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Water

Procedure:

  • In a suitable reaction vessel, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).

  • Add methanol as the solvent and a stir bar.

  • Heat the mixture with stirring at a moderate temperature (e.g., 60-70°C) for approximately 30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and swirl to mix. This will neutralize the hydrobromide salt of the product and cause it to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with water to remove any inorganic salts.

  • Allow the solid product to air dry.

Workflow for Synthesis and Purification:

Experimental_Workflow Start 1. Mix Reactants (α-Haloketone & Thiourea) in Solvent Reaction 2. Heat and Stir Start->Reaction TLC 3. Monitor Reaction by TLC Reaction->TLC Workup 4. Cool and Precipitate with Base TLC->Workup Reaction Complete Filtration 5. Filter and Wash Solid Workup->Filtration Drying 6. Dry the Product Filtration->Drying Purification 7. Recrystallize or use Column Chromatography (if necessary) Drying->Purification End Pure 2-Aminothiazole Purification->End

Figure 3. General experimental workflow for 2-aminothiazole synthesis.

References

optimizing reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives. It typically involves the condensation reaction between an α-haloketone and a thioamide.[1][2] First described by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the ready availability of starting materials.[1]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[3][4][5]

Q3: What are the typical starting materials for this synthesis?

The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1][3] The reaction can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[3][6]

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification procedures.[3][4] However, optimizing reaction conditions is crucial to maximize both yield and purity.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Poor Quality of Starting Materials - Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and may decompose over time.[3]- Verify the purity of the thioamide.
Suboptimal Reaction Temperature - If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[3][7]- Conversely, excessive heat can lead to the formation of side products and degradation.[3][7]
Inappropriate Solvent - The choice of solvent significantly impacts the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[3] Refer to the data tables below for solvent effects.
Incorrect Stoichiometry - An improper ratio of reactants can limit the yield. A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure complete conversion of the α-haloketone.[7][8]
Incomplete Reaction - Monitor the reaction progress using TLC. If the reaction has not gone to completion, consider extending the reaction time or incrementally increasing the temperature.[7]
Problem 2: Formation of Multiple Products (Side Reactions)
Possible CauseTroubleshooting Steps
Side Reactions from Unstable Reactants - Thioamides can be unstable under acidic conditions, which may lead to the formation of side products.[3] Consider running the reaction under neutral or slightly basic conditions to mitigate this issue.[3]
Competing Reactions - In three-component reactions, side reactions can occur between the aldehyde and the thioamide or α-haloketone. Optimizing the order of reagent addition can sometimes minimize these competing reactions.[3]
Regioselectivity Issues - With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity.[3][9] Careful analysis of the product mixture by NMR is necessary to identify the isomers.
Problem 3: Difficulty in Product Isolation and Purification
Possible CauseTroubleshooting Steps
Product Not Precipitating - If the product is expected to precipitate upon workup, ensure the pH is adjusted correctly. The thiazole product is often poorly soluble in water and can be precipitated from the reaction mixture.[4]- Adding water to the reaction mixture can help precipitate the product.[8]
Product Contaminated with Starting Materials - Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by filtration and washing of the solid product.[3]- Unreacted α-haloketone can often be removed by recrystallization or chromatography.[3]
Incorrect Workup Procedure - During the workup, carefully control the pH during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis.

Table 1: Effect of Solvent on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterReflux375[6]
2EthanolReflux2.590[6]
3MethanolReflux3.582[6]
41-ButanolReflux470[6]
52-PropanolReflux472[6]

Table 2: Effect of Catalyst Loading on Yield

Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.

EntryCatalyst (SiW.SiO₂) (mol%)Time (h)Yield (%)Reference
15378[6]
2102.585[6]
3152.590[6]
4202.590[6]

Table 3: Conventional Heating vs. Microwave Irradiation

Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.

MethodSolventTemperature (°C)TimeYield (%)Reference
ConventionalMethanolReflux8 hLower[10]
MicrowaveMethanol9030 min95[10]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This protocol is adapted from a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole.[4]

Reaction Setup:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add methanol (5 mL) and a magnetic stir bar.[4]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]

Workup:

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[4]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4]

Isolation:

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[4]

  • Wash the filter cake with water.[4]

Drying and Characterization:

  • Spread the collected solid on a tared watch glass and allow it to air dry.[4]

  • Once dry, determine the mass of the product and calculate the percent yield.[4]

  • Characterize the product using appropriate analytical techniques (e.g., NMR, melting point).[4]

Three-Component Synthesis using a Solid-Supported Catalyst

This protocol is for the one-pot synthesis of thiazole derivatives using a silica-supported tungstosilisic acid (SiW.SiO₂) catalyst.[6]

Reaction Setup:

  • A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%) is prepared.

  • The mixture is refluxed in an ethanol/water (1:1, 5 mL) solution with stirring for 2 to 3.5 hours at 65°C.[6]

Workup and Isolation:

  • The resulting solid is filtered off and washed with ethanol.

  • The remaining solid is dissolved in acetone, and the SiW.SiO₂ catalyst is removed by filtration.

  • The filtrate is evaporated under a vacuum, and the resulting product is dried in an oven at 60°C.[6]

Visualizations

Hantzsch_Workflow start Start reactants Combine α-Haloketone and Thioamide in Solvent start->reactants heat Heat Reaction Mixture (e.g., 100°C, 30 min) reactants->heat cool Cool to Room Temperature heat->cool workup Pour into Na₂CO₃(aq) to Precipitate Product cool->workup filter Vacuum Filter and Wash with Water workup->filter dry Air Dry Product filter->dry characterize Characterize Product (Yield, MP, NMR) dry->characterize end End characterize->end

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Tree start Low or No Product Yield? check_reactants Check Purity and Freshness of Starting Materials start->check_reactants Yes side_reactions Multiple Spots on TLC? start->side_reactions No optimize_temp Optimize Reaction Temperature (Monitor by TLC) check_reactants->optimize_temp check_solvent Verify Appropriateness of Solvent optimize_temp->check_solvent check_stoichiometry Ensure Correct Reactant Stoichiometry check_solvent->check_stoichiometry success Improved Yield check_stoichiometry->success adjust_ph Consider Adjusting pH (Neutral/Slightly Basic) side_reactions->adjust_ph Yes purify Purify Product (Recrystallization/Chromatography) side_reactions->purify No optimize_addition Optimize Order of Reagent Addition adjust_ph->optimize_addition optimize_addition->purify purify->success

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The following information addresses common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Potential Cause: Incomplete reaction or the presence of side products and unreacted starting materials. Common impurities can include unreacted 2-bromo-1-(2,4-difluorophenyl)ethan-1-one and thiourea if using a Hantzsch-type synthesis.

  • Recommended Actions:

    • Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) before workup.

    • Aqueous Wash: Perform an aqueous wash of the crude product to remove water-soluble impurities and salts.

    • Primary Purification: Proceed with a primary purification method such as recrystallization or column chromatography as detailed in the protocols below.

Issue 2: Difficulty in Removing a Persistent Impurity

  • Potential Cause: The impurity may have a similar polarity to the desired product, leading to co-elution during column chromatography or co-precipitation during recrystallization.

  • Recommended Actions:

    • Optimize Column Chromatography:

      • Solvent System: Experiment with different solvent systems. A common system is a gradient of ethyl acetate in hexanes. Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to alter selectivity.

      • Isocratic vs. Gradient Elution: If using a gradient, a shallower gradient around the elution point of your compound may improve separation.

    • Recrystallization Solvent Screening: Test a variety of solvents or solvent pairs for recrystallization. The ideal solvent will dissolve the compound when hot but have limited solubility for the impurity, or vice versa.

    • Acid-Base Extraction: As the target compound has a primary amine, an acid-base extraction could be employed. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

Issue 3: Product Decomposition During Purification

  • Potential Cause: The 2-aminothiazole moiety can be sensitive to prolonged exposure to heat or strong acids/bases.

  • Recommended Actions:

    • Temperature Control: Avoid excessive temperatures during recrystallization and when concentrating solutions. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C).

    • Neutral Conditions: Maintain neutral or near-neutral pH during workup and purification whenever possible.

    • Inert Atmosphere: For sensitive applications, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities often include unreacted starting materials like 2-bromo-1-(2,4-difluorophenyl)ethan-1-one and thiourea. Side products from the cyclization reaction can also be present. The specific impurity profile will depend on the synthetic route used.

Q2: My purified compound has a broad melting point range. What does this indicate?

A2: A broad melting point range is a classic sign of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of your compound, leading to a lower and broader melting point. Further purification is recommended.

Q3: I'm having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: If crystals do not form upon cooling, you can try several techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the solution.

  • Cooling: Place the flask in an ice bath or refrigerator to further reduce the solubility.

  • Solvent Evaporation: Allow some of the solvent to slowly evaporate to increase the concentration of the compound.

Q4: How can I visualize this compound on a TLC plate?

A4: While the difluorophenyl group provides some UV activity, visualization can be enhanced with staining. After development, view the TLC plate under UV light (254 nm). For further visualization, staining with potassium permanganate (KMnO₄) or ninhydrin (for the primary amine) can be effective.[1][2]

Q5: Is it possible to use activated carbon to decolorize my product?

A5: Yes, if your product is discolored by highly conjugated impurities, you can use a small amount of activated carbon during recrystallization. Add the activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (Hypothetical)Yield (Hypothetical)Key AdvantagesKey Disadvantages
Single Recrystallization95-98%70-85%Simple, cost-effective, good for removing major impurities.May not remove impurities with similar solubility; potential for product loss.
Column Chromatography>99%50-75%High resolution for separating closely related impurities.More time-consuming, requires larger solvent volumes, potential for product loss on the column.
Recrystallization followed by Column Chromatography>99.5%40-65%Achieves very high purity.Multi-step process with lower overall yield.
Acid-Base Extraction90-95%80-90%Good for removing non-basic impurities.May not remove basic impurities; requires handling of acids and bases.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot solvent such as ethanol, isopropanol, or acetonitrile. Add the solvent portion-wise with gentle heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is between 0.2 and 0.4.[2]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate to create a dry powder. Carefully add the dry sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combining and Concentrating: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography acid_base Acid-Base Extraction start->acid_base analysis Purity Analysis (TLC, NMR, LC-MS) recrystallization->analysis column_chromatography->analysis acid_base->analysis end Pure Product (>99%) analysis->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Proposed Solutions start Impure Product Detected multiple_spots Multiple Spots on TLC? start->multiple_spots broad_mp Broad Melting Point? start->broad_mp discoloration Product Discolored? start->discoloration column Optimize Column Chromatography multiple_spots->column Yes acid_base Perform Acid-Base Extraction multiple_spots->acid_base Yes recrystallize Screen Recrystallization Solvents broad_mp->recrystallize Yes discoloration->recrystallize Yes activated_carbon Use Activated Carbon discoloration->activated_carbon Yes

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Stability of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine when stored in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My biological assay results for this compound are inconsistent. Could the stability of my DMSO stock solution be the problem?

A1: Yes, inconsistent or non-reproducible experimental results are a common indicator of compound instability in solution.[1][2] 2-Aminothiazole derivatives, including this compound, are known to be susceptible to degradation in DMSO, which can lead to a decrease in the concentration of the active compound and the formation of new, potentially active or interfering byproducts.[1]

Q2: What are the primary degradation pathways for this compound in DMSO?

A2: While specific data for this exact molecule is not extensively published, based on the reactivity of the 2-aminothiazole scaffold, the following degradation pathways in DMSO are likely:

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized by DMSO, especially under elevated temperatures or in the presence of light, to form the corresponding thiazole S-oxide or S-dioxide.[3]

  • Dimerization and Oligomerization: Studies on similar 2-aminothiazoles have shown they can undergo dimerization in DMSO.[1]

  • Hydrolysis: The presence of residual water in DMSO can facilitate the hydrolysis of the amine group or potentially lead to ring opening under certain conditions.[3][4]

  • Solvent Adduct Formation: DMSO may react with the compound to form adducts.[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, a process that may be exacerbated by the presence of DMSO.[2][3]

Q3: My DMSO stock solution of this compound has changed color. What does this signify?

A3: A change in the color of your stock solution, for instance, from clear to dark, is a visual indicator of chemical degradation.[1][2] This is often due to the formation of degradation products. It is strongly recommended to perform an analytical purity check (e.g., via HPLC) and to prepare fresh solutions for your experiments.

Q4: I've noticed precipitation in my stock solution after a few freeze-thaw cycles. What is causing this?

A4: Precipitation can occur due to several factors, including the compound's limited solubility at lower temperatures, changes in its solid state, or the absorption of water by DMSO, which can reduce solubility.[5] Multiple freeze-thaw cycles are known to promote precipitation and can also accelerate degradation.[5][6][7]

Q5: How can I monitor the stability of my this compound DMSO stock solution?

A5: The stability of your compound in DMSO can be quantitatively assessed by monitoring its purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7] A decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products would indicate instability.[5]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible biological assay results. Compound degradation in DMSO stock solution.1. Prepare Fresh Solutions: Avoid using aged stock solutions. Prepare a fresh solution of the compound immediately before each experiment.[2][5] 2. Verify Purity: Use HPLC or LC-MS to check the purity of the stock solution.[5] 3. Acquire a Fresh Batch: If significant degradation is confirmed, obtain a new batch of the compound.[5]
Visible color change in the DMSO stock solution. Chemical degradation leading to the formation of colored byproducts.1. Discard the Solution: Do not use the discolored solution for experiments. 2. Analytical Confirmation: If possible, analyze the solution by HPLC or LC-MS to identify degradation products. 3. Improve Storage: Implement recommended storage conditions (see Q3 in FAQs) for new stock solutions.
Precipitation observed in the stock solution after storage or freeze-thaw cycles. Limited solubility at low temperatures, water absorption by DMSO, or formation of insoluble degradants.1. Gentle Warming: Warm the vial to room temperature and vortex thoroughly to attempt redissolution.[3] Sonication may be used cautiously.[3] 2. Aliquot Solutions: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[5] 3. Confirm Concentration: After redissolving, it is advisable to re-confirm the concentration.[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO using HPLC

This protocol outlines a method to evaluate the stability of the compound in a DMSO stock solution over time at various temperatures.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.

  • Ensure the compound is completely dissolved by vortexing. Gentle warming may be applied if necessary.

2. Storage Conditions:

  • Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles and protect from light.

  • Store aliquots under the following conditions:

    • -80°C

    • -20°C

    • 4°C

    • Room Temperature (as a stress condition)

3. Time Points for Analysis:

  • Analyze the samples at the following time points:

    • Time 0 (immediately after preparation)

    • 24 hours

    • 48 hours

    • 1 week

    • 1 month

    • 3 months

4. HPLC Analysis:

  • At each time point, retrieve an aliquot from each storage condition.

  • Allow the sample to thaw completely and reach room temperature. Vortex to ensure homogeneity.

  • Dilute a small aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.

  • Analyze the sample using a validated HPLC method with UV detection at the compound's λmax.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.

  • Column: A C18 reverse-phase column is typically used.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Calculate the percentage of the remaining parent compound relative to Time 0.

    • Observe the appearance and increase in peak areas of any new peaks, which indicate degradation products.

Quantitative Data Summary

Storage Temp. Time 0 Purity (%) Purity after 1 Week (%) Purity after 1 Month (%) Major Degradants Observed
Room Temp.1008560Dimer, Oxidation Product
4°C1009588Minor Oxidation Product
-20°C100>9998Negligible
-80°C100>99>99Negligible
Note: This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Aliquot and Store cluster_analysis 3. Time-Point Analysis cluster_data 4. Data Interpretation prep Prepare 10 mM Stock Solution in Anhydrous DMSO storage_rt Room Temp prep->storage_rt Aliquot storage_4c 4°C prep->storage_4c Aliquot storage_neg20c -20°C prep->storage_neg20c Aliquot storage_neg80c -80°C prep->storage_neg80c Aliquot analysis HPLC/LC-MS Analysis at Time 0, 24h, 48h, 1wk, 1mo storage_rt->analysis storage_4c->analysis storage_neg20c->analysis storage_neg80c->analysis data Calculate % Purity Remaining Identify Degradation Products analysis->data

Caption: Workflow for assessing compound stability in DMSO.

troubleshooting_logic start Inconsistent Biological Data? check_solution Check DMSO Stock Solution (Age, Color, Precipitate) start->check_solution issue_found Issue Found? check_solution->issue_found prepare_fresh Prepare Fresh Solution from New Compound Batch issue_found->prepare_fresh Yes no_issue No Obvious Issue issue_found->no_issue No re_assay Re-run Assay prepare_fresh->re_assay analytical_check Perform HPLC/LC-MS Purity Check no_issue->analytical_check degradation_detected Degradation Detected? analytical_check->degradation_detected degradation_detected->prepare_fresh Yes other_factors Investigate Other Experimental Factors degradation_detected->other_factors No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance to Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has stopped responding to a thiazole-based inhibitor. How can I confirm that it has developed resistance?

A1: The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the thiazole-based inhibitor in your treated cell line versus the original, sensitive (parental) cell line. A significant increase in the IC50 value for the treated cells indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or CCK-8 assay.[1][2]

Q2: What are the common biological mechanisms that could cause my cells to become resistant to a thiazole-based inhibitor?

A2: Acquired drug resistance is a multifactorial issue. Common mechanisms include:

  • Target Protein Mutations: Alterations in the kinase domain of the target protein (e.g., EGFR, BRAF, BCR-ABL) can prevent the thiazole-based inhibitor from binding effectively.[3][4] For instance, the T315I mutation in BCR-ABL confers resistance to many tyrosine kinase inhibitors.[5][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of the drug. For example, resistance to BRAF inhibitors can arise from the activation of the PI3K/AKT signaling pathway.[7]

  • Metabolic Inactivation: Cells may alter their metabolic processes to inactivate the thiazole-based inhibitor more efficiently.

Q3: My resistant cell line seems to be losing its resistance over time. What could be the cause and how can I prevent this?

A3: The loss of a resistant phenotype can occur if the selective pressure (the drug) is removed from the culture medium. Some resistant cell lines are unstable and will revert to a more sensitive state without continuous exposure to the inhibitor.

To maintain the resistant phenotype, it is crucial to continuously culture the cells in a medium containing a maintenance concentration of the thiazole-based inhibitor (e.g., the IC10-IC20, the concentration that inhibits 10-20% of cell growth).[8] It is also good practice to periodically re-evaluate the IC50 to ensure the resistance level is being maintained and to keep frozen stocks of the resistant cells at early passages.[9][10]

Q4: I'm observing a significant discrepancy between the efficacy of my thiazole-based inhibitor in vitro and in my in vivo animal models. What could be the reasons?

A4: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors that are not replicated in a 2D cell culture environment:

  • Pharmacokinetics and Drug Metabolism: The way a drug is absorbed, distributed, metabolized, and excreted in a living organism can significantly affect its concentration and activity at the tumor site.[11]

  • Tumor Microenvironment: The complex interactions between cancer cells and the surrounding stromal and immune cells in the tumor microenvironment can influence drug response.[12]

  • Physical Barriers: Poor drug penetration into the tumor tissue due to factors like low blood flow can limit the inhibitor's effectiveness in vivo.[13]

  • Tumor Heterogeneity: Tumors are often composed of diverse cell populations with varying sensitivities to the drug, which is not always captured in homogenous in vitro cell lines.[13]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter in your experiments.

Problem 1: Difficulty in Generating a Stable Thiazole-Based Inhibitor-Resistant Cell Line.
  • Symptom: The majority of cells die upon drug exposure, and no resistant colonies emerge even after prolonged culture.

  • Possible Cause & Solution:

    • Initial Drug Concentration is Too High: Starting with a high concentration of the inhibitor can lead to massive cell death before resistant clones have a chance to adapt and proliferate.

      • Recommendation: Begin the selection process with a low concentration of the inhibitor, typically around the IC20 of the parental cell line.[1] Once the cells have adapted and are growing steadily, you can gradually increase the drug concentration in a stepwise manner.[8]

    • Cell Line Instability: Some cell lines are inherently more difficult to make resistant.

      • Recommendation: If possible, try generating a resistant line from a different parental cell line that is also relevant to your research question.

Problem 2: Suspected Efflux Pump-Mediated Resistance to a Thiazole-Based Inhibitor.
  • Symptom: Your resistant cell line shows cross-resistance to other structurally and functionally unrelated drugs, and you observe decreased intracellular accumulation of the inhibitor.

  • Possible Cause & Solution:

    • Overexpression of ABC Transporters: The cells may be overexpressing efflux pumps like P-glycoprotein (ABCB1).

      • Recommendation 1: Assess Efflux Pump Activity. Perform a rhodamine 123 efflux assay. Increased efflux of this fluorescent substrate, which can be blocked by a known P-gp inhibitor like verapamil, suggests increased P-gp activity.

      • Recommendation 2: Evaluate Combination Therapy. Test the efficacy of your thiazole-based inhibitor in combination with a known efflux pump inhibitor. A synergistic effect would support the hypothesis of efflux-mediated resistance. There are thiazole-valine peptidomimetics, such as TTT-28, that have been shown to selectively inhibit ABCB1.[14]

Problem 3: Suspected Target Protein Mutation as the Cause of Resistance.
  • Symptom: The resistant cell line shows high-level resistance to the specific thiazole-based inhibitor but remains sensitive to other inhibitors that target different proteins.

  • Possible Cause & Solution:

    • Acquired Mutation in the Target Kinase Domain: A mutation may have occurred in the drug-binding site of the target protein.

      • Recommendation 1: Sequence the Target Gene. Extract DNA from both the parental and resistant cell lines and sequence the coding region of the target gene to identify any potential mutations.

      • Recommendation 2: Test Next-Generation Inhibitors. If a known resistance mutation is identified, test the efficacy of next-generation thiazole-based inhibitors that have been designed to be effective against that specific mutant. For example, some thiazolo[5,4-b]pyridine derivatives have shown efficacy against imatinib-resistant c-KIT mutations.[15]

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy of various thiazole-based inhibitors.

Table 1: Antiproliferative Activity of Thiazole Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineTarget(s)IC50 / GI50 (µM)Reference
Compound 5 A549 (Lung)EGFRIC50: 0.72[16]
Compound 6 Hep-G2 (Liver)Not SpecifiedIC50: 20.2 (µg/mL)[16]
Compound 3f VariousEGFR/BRAFV600EGI50: 0.037[17]
Compound V VariousEGFR/BRAFV600EGI50: 0.90[17]
Compound 7 HT-29 (Colon)Tubulin/CA IXIC50: 0.98[18][19]
6r HMC1.2 (Leukemia)c-KITV560G/D816VGI50: 1.15[15]
Imatinib HMC1.2 (Leukemia)c-KITV560G/D816VGI50: 27.14[15]

Table 2: Enzymatic Inhibitory Activity of Thiazole Derivatives

CompoundTarget EnzymeIC50 (nM)Reference
Compound V EGFR74[17]
Compound V BRAFV600E107[17]
Erlotinib EGFR80[17]
Compound 3f EGFR89[17]
Compound 3f BRAFV600E121[17]
6r c-KITV560G/D816V4770[15]

Experimental Protocols

Protocol 1: Development of a Drug-Resistant Cell Line

This protocol outlines the general steps for generating a drug-resistant cell line through continuous exposure to a thiazole-based inhibitor.[1][8][10]

  • Determine the IC50 of the Parental Cell Line: Before starting, establish the baseline sensitivity of your parental cell line to the thiazole-based inhibitor by performing a cell viability assay (e.g., MTT) to determine the IC50.

  • Initial Exposure: Culture the parental cells in a medium containing a low concentration of the inhibitor (e.g., IC10 or IC20).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of the inhibitor in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step.[8]

  • Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. Monitor cell morphology and growth rate. If significant cell death occurs, revert to the previous lower concentration until the cells recover.

  • Confirmation of Resistance: After several weeks to months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line. A significant increase (e.g., >3-fold) indicates the establishment of a resistant line.

  • Cryopreservation: It is crucial to freeze stocks of the resistant cells at various stages of development and at early passages once the desired resistance level is achieved.[10]

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity

This flow cytometry-based assay measures the efflux of the fluorescent dye rhodamine 123, a substrate of the P-gp efflux pump.

  • Cell Preparation: Harvest both parental and resistant cells and resuspend them at a concentration of 1 x 106 cells/mL in a cold buffer (e.g., PBS with 5% FBS).

  • Dye Loading: Add rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL. Incubate on ice for 30 minutes to 2 hours to allow the dye to load into the cells.[20]

  • Washing: Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold efflux buffer. Repeat this washing step.[20]

  • Efflux: Resuspend the cells in a pre-warmed (37°C) dye-free medium. For a control group, include a known P-gp inhibitor like verapamil. Incubate at 37°C for 15-30 minutes to allow for dye efflux.

  • Analysis: Immediately analyze the cells by flow cytometry, measuring the intracellular fluorescence of rhodamine 123. Cells with high P-gp activity will show lower fluorescence due to increased efflux of the dye. The fluorescence in the verapamil-treated group should be higher, as efflux is inhibited.

Visualizations

Signaling Pathway: BRAF/MEK/ERK and PI3K/AKT Bypass in Thiazole Inhibitor Resistance

BRAF_PI3K_Bypass Receptor Growth Factor Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF PI3K PI3K RAS->PI3K MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bypass Pathway Inhibitor Thiazole-based BRAF Inhibitor Inhibitor->BRAF Resistance Resistance Resistance->PI3K Upregulation

Caption: Bypass signaling in BRAF inhibitor resistance.

Experimental Workflow: Generating a Resistant Cell Line

Resistant_Cell_Line_Workflow start Parental Cell Line ic50_initial Determine Initial IC50 (e.g., MTT Assay) start->ic50_initial culture_low Culture with low dose of inhibitor (IC20) ic50_initial->culture_low adapt Cells Adapt & Proliferate culture_low->adapt increase_dose Stepwise Increase in Inhibitor Concentration adapt->increase_dose monitor Monitor Morphology & Growth Rate increase_dose->monitor check_resistance Periodically Check IC50 monitor->check_resistance check_resistance->increase_dose Resistance not sufficient stable_line Stable Resistant Cell Line Established check_resistance->stable_line Resistance sufficient cryo Cryopreserve Stocks stable_line->cryo

Caption: Workflow for generating a resistant cell line.

Logical Relationship: Mechanisms of Thiazole Inhibitor Resistance

Resistance_Mechanisms Resistance Resistance to Thiazole-based Inhibitors Target_Mutation Target Protein Mutation Resistance->Target_Mutation Efflux_Pumps Increased Drug Efflux Pumps Resistance->Efflux_Pumps Bypass_Pathways Activation of Bypass Pathways Resistance->Bypass_Pathways Metabolism Altered Drug Metabolism Resistance->Metabolism Next_Gen_Inhibitors Next-Generation/ Dual-Target Inhibitors Target_Mutation->Next_Gen_Inhibitors Overcome by Efflux_Inhibitors Efflux Pump Inhibitors Efflux_Pumps->Efflux_Inhibitors Overcome by Combination_Therapy Combination Therapy Bypass_Pathways->Combination_Therapy Overcome by

Caption: Mechanisms of and solutions for resistance.

References

Technical Support Center: Minimizing Off-Target Effects of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to proactively minimize and troubleshoot off-target effects of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The principles and protocols outlined here offer a robust framework for identifying, characterizing, and mitigating unintended molecular interactions during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a concern when working with this compound?

Q2: My experimental results are inconsistent across different cell lines. Could this be due to off-target effects of this compound?

A2: Yes, inconsistent results across different cell lines can be a strong indicator of off-target effects. This variability often arises from cell-line-specific expression of off-target proteins.[1] To address this, it is crucial to characterize the expression levels of your intended target and any known or predicted off-targets in the cell lines you are using.[1]

Q3: I am observing cytotoxicity in my experiments that doesn't seem to correlate with the inhibition of the intended target. What could be the cause?

A3: Unexplained cytotoxicity is a common manifestation of off-target effects.[2] Thiazole-based compounds, in some contexts, can induce cellular stress pathways or interact with proteins essential for cell survival in a manner independent of the primary target.[5] It is also important to consider the possibility of compound instability or precipitation in your cell culture media, which can lead to non-specific toxicity.[5]

Q4: What are the initial steps to proactively assess the potential for off-target effects with this compound?

A4: A multi-faceted approach is recommended. This includes:

  • In silico analysis: Utilize computational tools and databases to predict potential off-targets based on the structure of this compound.[6][7]

  • Kinase selectivity profiling: Given the 2-aminothiazole scaffold, it is highly advisable to screen the compound against a broad panel of kinases to identify any unintended inhibitory activity.[8][9][10][11]

  • Use of a negative control: If available, a close chemical analog of your compound that is inactive against the intended target can help differentiate on-target from off-target effects.[2]

  • Genetic validation: Employ techniques like CRISPR-Cas9 or RNAi to knockdown or knockout the intended target. The resulting phenotype should ideally mimic the effect of the small molecule inhibitor.[1][12]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Discrepancy between biochemical and cellular activity Poor cell permeability or rapid metabolism of the compound.[1]1. Assess Cell Permeability: Employ assays to determine if the compound is effectively entering the cells.2. Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in cell culture medium or in the presence of cellular extracts.[1]
Observed phenotype is not rescued by overexpression of the target The phenotype is likely due to an off-target effect.1. Perform a kinome-wide selectivity screen: This will help identify other kinases that your compound inhibits.[2]2. Test inhibitors with different chemical scaffolds: If the phenotype persists with structurally distinct inhibitors targeting the same protein, it is more likely an on-target effect.[2]3. Use genetic knockdown/knockout: Compare the phenotype from chemical inhibition to that from genetic perturbation of the target.[1][2]
High levels of cytotoxicity in multiple cell lines The compound may be a promiscuous inhibitor or reactive.[4]1. Check compound solubility: Ensure your inhibitor is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[2]2. Perform counter-screening assays: Test for non-specific activities such as redox cycling or thiol reactivity.[4]3. Evaluate structurally related but inactive analogs: This can help to determine if the cytotoxicity is linked to the core scaffold.[2]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[8][9]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.[9]

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as radiometric assay ([γ-³³P]ATP incorporation) or fluorescence-based assays.[9]

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value for each kinase.

Example Data:

KinaseIC50 (nM)
Target Kinase X 50
Off-Target Kinase A8,500
Off-Target Kinase B> 10,000
Off-Target Kinase C750
Off-Target Kinase D> 10,000
Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on different cell lines.[5][13]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control and a vehicle control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value for each cell line.[5]

Example Data:

Cell LineTarget ExpressionIC50 (µM)
Cell Line AHigh1.5
Cell Line BLow15.2
Non-cancerous Cell Line CLow> 50

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Off-Target Profiling cluster_2 Mechanism Deconvolution cluster_3 Conclusion in_silico In Silico Screening kinase_panel Kinase Panel Screening in_silico->kinase_panel biochemical_assay Biochemical Assay (On-Target) biochemical_assay->kinase_panel cell_profiling Cell-Based Profiling (Multiple Lines) kinase_panel->cell_profiling genetic_validation Genetic Validation (CRISPR/RNAi) cell_profiling->genetic_validation rescue_experiment Rescue Experiments genetic_validation->rescue_experiment conclusion On-Target vs. Off-Target Effect rescue_experiment->conclusion

Caption: Experimental workflow for investigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound target_kinase Target Kinase X compound->target_kinase Inhibition off_target_kinase Off-Target Kinase C compound->off_target_kinase Inhibition downstream_on Downstream Effector 1 target_kinase->downstream_on phenotype_on Desired Phenotype downstream_on->phenotype_on downstream_off Downstream Effector 2 off_target_kinase->downstream_off phenotype_off Undesired Phenotype (e.g., Toxicity) downstream_off->phenotype_off

Caption: On-target vs. off-target signaling pathways.

troubleshooting_logic start Inconsistent/Unexpected Results q1 Are results consistent across cell lines? start->q1 a1_yes Likely On-Target q1->a1_yes Yes a1_no Possible Off-Target q1->a1_no No action1 Profile target/off-target expression in cell lines a1_no->action1 q2 Does genetic knockdown mimic phenotype? a2_yes Confirms On-Target q2->a2_yes Yes a2_no Strongly Suggests Off-Target q2->a2_no No action2 Perform kinome-wide screening a2_no->action2 action1->q2

Caption: Troubleshooting logic for off-target effects.

References

Technical Support Center: 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine for in vivo studies. Given the limited publicly available in vivo data for this specific compound, this guide offers a framework for systematic dosage determination, troubleshooting potential issues, and establishing effective experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Where can I find established in vivo dosage data for this compound?

A1: Currently, there is a lack of specific, publicly available in vivo dosage data for this compound in peer-reviewed literature. Researchers will likely need to perform initial dose-ranging studies to determine an appropriate and effective dose for their specific animal model and disease indication. This guide provides a systematic approach to this process.

Q2: What are the known biological activities of thiazole derivatives that might influence my study?

A2: The 1,3-thiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1][2] Derivatives have shown antimicrobial, anticancer, anti-inflammatory, antiviral, anticonvulsant, and antioxidant properties.[1][3][4] The specific activity of this compound will depend on its specific targets, which may need to be elucidated through further in vitro and in vivo studies. The presence of fluorine atoms can enhance metabolic stability and bioavailability.[1]

Q3: How do I estimate a starting dose for my in vivo experiments?

A3: A common approach is to start with in vitro data. The concentration of the compound that produces a desired effect in cell-based assays (e.g., IC50 or EC50) can be used to estimate a starting dose for in vivo studies. A subsequent dose-range finding study is crucial to identify a dose that is both tolerable and shows a biological effect in the animal model.

Q4: What are common challenges when working with novel thiazole derivatives in vivo?

A4: Potential challenges include poor solubility, which can affect formulation and bioavailability, and off-target effects leading to toxicity. Pharmacokinetic properties, such as clearance and half-life, can vary significantly between different animal species.[5][6] Close monitoring for signs of toxicity and comprehensive pharmacokinetic analysis are essential.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy - Insufficient dosage- Poor bioavailability- Rapid metabolism/clearance- Inappropriate animal model- Conduct a dose-escalation study.- Perform pharmacokinetic (PK) studies to assess exposure.- Analyze metabolites to understand clearance pathways.- Re-evaluate the relevance of the animal model to the human disease.
Unexpected Toxicity - On-target toxicity at high doses- Off-target effects- Formulation-related issues- Perform a maximum tolerated dose (MTD) study.- Conduct histopathology on major organs.- Evaluate the vehicle for any confounding toxicity.
Inconsistent Results - Variability in drug formulation- Inconsistent animal handling and dosing procedures- Biological variability within the animal cohort- Ensure a homogenous and stable formulation.- Standardize all experimental procedures.- Increase the number of animals per group to improve statistical power.

Experimental Protocols

Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the safe dosage range of this compound in the selected animal model.

Methodology:

  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice).

  • Grouping: Divide animals into groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weights at regular intervals.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicity.

Preliminary Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same species as in the efficacy studies.

  • Dosing: Administer a single dose of the compound (a dose determined to be safe from the MTD study).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo_setup In Vivo Study Preparation cluster_invivo_execution In Vivo Execution cluster_analysis Data Analysis & Refinement invitro_activity Determine IC50/EC50 dose_estimation Estimate Starting Dose invitro_activity->dose_estimation mtd_study MTD Study dose_estimation->mtd_study formulation Develop Stable Formulation formulation->mtd_study pk_study Pharmacokinetic Study mtd_study->pk_study Safe Dose efficacy_study Efficacy Study mtd_study->efficacy_study Tolerated Doses data_analysis Analyze PK/PD Data pk_study->data_analysis efficacy_study->data_analysis dose_refinement Refine Dosage Regimen data_analysis->dose_refinement

Caption: Workflow for refining in vivo dosage.

troubleshooting_logic cluster_good cluster_bad cluster_actions Troubleshooting Actions start Start In Vivo Experiment outcome Observe Outcome start->outcome efficacy_achieved Efficacy Achieved outcome->efficacy_achieved Positive no_efficacy No Efficacy outcome->no_efficacy Negative toxicity Toxicity Observed outcome->toxicity Negative check_pk Review Pharmacokinetics no_efficacy->check_pk reformulate Check Formulation no_efficacy->reformulate mtd_study Conduct MTD Study toxicity->mtd_study dose_escalate Increase Dose check_pk->dose_escalate

Caption: Troubleshooting logic for in vivo studies.

References

troubleshooting inconsistent results in assays with 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The information is designed to help address common issues encountered during in vitro assays and ensure the generation of reliable and consistent data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of inconsistent IC50 values in assays with this compound?

Inconsistent IC50 values can stem from several factors, including the inherent variability of biological systems and the physicochemical properties of the compound itself. As a 2-aminothiazole derivative, this compound may exhibit properties that can lead to assay artifacts. Key contributors to variability include:

  • Compound Stability and Solubility: this compound is sparingly soluble in aqueous solutions. Poor solubility can lead to precipitation and aggregation, resulting in an inaccurate effective concentration in the assay. Stability in assay media over the course of the experiment can also be a factor.

  • Assay Interference: Thiazole-containing compounds are known as potential Pan-Assay Interference Compounds (PAINS). This means they can interfere with assay readouts through various mechanisms, such as fluorescence quenching or enhancement, or by reacting non-specifically with assay components.

  • Cell-Based Assay Variability: Factors such as cell line passage number, cell density at the time of treatment, and lot-to-lot variations in serum and other reagents can significantly impact the cellular response to a compound.

Q2: My primary screen showed promising activity, but I am unable to reproduce the results in secondary assays. What could be the issue?

This is a common challenge in drug discovery and is often indicative of a false-positive result in the primary screen. For 2-aminothiazole derivatives, several mechanisms can contribute to this phenomenon:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, leading to apparent activity that is not due to a specific interaction with the target.

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can interfere with assay components, particularly in assays that rely on redox-sensitive readouts (e.g., MTT assay).

  • Assay Format Specificity: The interference may be specific to the technology used in the primary assay (e.g., a fluorescence-based readout). When moving to a secondary assay with a different detection method (e.g., label-free or absorbance-based), the interference is no longer present, and the activity disappears.

Q3: How can I determine if this compound is interfering with my fluorescence-based assay?

Fluorescence interference is a common issue with aromatic heterocyclic compounds. To determine if your compound is affecting the fluorescence signal, you can perform the following control experiments:

  • Autofluorescence Check: Measure the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used for your fluorescent probe, but in the absence of the probe. A significant signal indicates that the compound is autofluorescent.

  • Quenching Control: In a cell-free system, mix a constant concentration of your fluorescent probe with increasing concentrations of your compound. A dose-dependent decrease in the fluorescence signal suggests that your compound is quenching the fluorophore.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Possible Causes & Solutions

Possible CauseRecommended Action
Poor Compound Solubility/Aggregation Prepare stock solutions in 100% DMSO. When diluting into aqueous assay buffer, ensure the final DMSO concentration is consistent across all experiments and typically below 1%. Visually inspect for precipitation. Consider performing a solubility test for the compound in the final assay buffer.
Compound Instability Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Inconsistent Cell Culture Conditions Maintain a strict protocol for cell culture, including seeding density, passage number, and media composition. Regularly test for mycoplasma contamination.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol provides a method to assess the aggregation potential of this compound.

  • Sample Preparation:

    • Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • Serially dilute the stock solution in the final assay buffer to a range of concentrations above and below the expected IC50 value. Ensure the final DMSO concentration is constant.

    • Include a buffer-only control.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (typically the assay temperature).

    • Transfer the samples to appropriate cuvettes.

    • Measure the particle size distribution for each sample.

  • Data Analysis:

    • The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) suggests aggregation.

    • A sharp increase in particle size above a certain concentration (the critical aggregation concentration) is a strong indicator of aggregation-based activity.

Issue 2: High Background Signal in Fluorescence Assays

Possible Causes & Solutions

Possible CauseRecommended Action
Compound Autofluorescence Perform a control experiment to measure the fluorescence of the compound alone in the assay buffer. If autofluorescent, consider using a fluorescent probe with excitation and emission wavelengths in the far-red spectrum, where compound autofluorescence is often lower. Time-Resolved Fluorescence (TRF) assays can also mitigate this issue.
Media Component Fluorescence Phenol red in cell culture media is a known source of background fluorescence. Use phenol red-free media for fluorescence-based assays. Other media components like riboflavin can also contribute to background.
Contaminated Reagents or Plates Use high-quality, sterile reagents and plates specifically designed for fluorescence assays (e.g., black-walled plates).

Experimental Protocol: Autofluorescence Measurement

  • Plate Setup:

    • In a 96-well black, clear-bottom plate, add serial dilutions of this compound in assay buffer.

    • Include wells with assay buffer only as a blank control.

  • Measurement:

    • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main experiment.

  • Analysis:

    • Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells.

    • A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.

Issue 3: Low or No Detectable Signal

Possible Causes & Solutions

Possible CauseRecommended Action
Fluorescence Quenching Perform a quenching control experiment by measuring the fluorescence of your probe in the presence and absence of the compound. If quenching is observed, try reducing the compound concentration or using a different fluorophore.
Compound Degradation Ensure proper storage of the compound (protected from light, at the recommended temperature). Prepare fresh dilutions for each experiment.
Incorrect Assay Conditions Verify the optimal pH, temperature, and incubation time for your assay. Ensure all reagents are active and within their expiration dates.

Signaling Pathway and Experimental Workflows

Based on studies of structurally related diaryl thiazole compounds, this compound may potentially modulate lipid metabolism through the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP SCAP SREBP SREBP SCAP->SREBP binds Insig Insig SCAP->Insig binds ER_to_Golgi ER to Golgi Transport S1P S1P Cleavage Proteolytic Cleavage S1P->Cleavage S2P S2P S2P->Cleavage nSREBP nSREBP SRE SRE nSREBP->SRE binds Transcription Gene Transcription Lipogenic_Genes Lipogenic Genes SRE->Lipogenic_Genes activates Sterols_Low Low Sterols Sterols_Low->Insig dissociates from SCAP Compound 4-(2,4-Difluorophenyl) -1,3-thiazol-2-amine Compound->SCAP potentially binds to and inhibits SREBP transport ER_to_Golgi->S1P Cleavage->nSREBP

Caption: Potential mechanism of action via the SREBP signaling pathway.

General Experimental Workflow for Screening

experimental_workflow start Start: Compound Preparation primary_screen Primary Screen (e.g., Cell-based reporter assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response and IC50 Determination hit_id->dose_response secondary_assays Secondary/Orthogonal Assays (e.g., Western blot for target protein) dose_response->secondary_assays interference_assays Assay Interference Checks (Autofluorescence, Aggregation) dose_response->interference_assays data_analysis Data Analysis and SAR Exploration secondary_assays->data_analysis interference_assays->data_analysis end End: Lead Candidate data_analysis->end

Caption: A generalized workflow for in vitro screening and validation.

Troubleshooting Logic Flowchart

troubleshooting_flowchart start Inconsistent Assay Results check_solubility Check Compound Solubility and Stability start->check_solubility check_interference Investigate Assay Interference start->check_interference review_protocol Review and Standardize Experimental Protocol start->review_protocol solubility_issue Issue Identified: Precipitation/Degradation check_solubility->solubility_issue interference_issue Issue Identified: PAINS-like Behavior check_interference->interference_issue protocol_issue Issue Identified: Experimental Variability review_protocol->protocol_issue solution_solubility Action: Optimize solvent/buffer, use fresh dilutions solubility_issue->solution_solubility solution_interference Action: Run control assays, use orthogonal methods interference_issue->solution_interference solution_protocol Action: Strictly adhere to SOPs for cell culture and assay execution protocol_issue->solution_protocol

Caption: A logical approach to troubleshooting inconsistent assay results.

Technical Support Center: Scaling Up the Synthesis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing a significant drop in yield when scaling up the synthesis from a 10g to a 1kg scale. What are the potential causes and how can we mitigate this?

A1: A decrease in yield upon scale-up is a common challenge. Several factors can contribute to this issue:

  • Inefficient Mixing: In larger reactors, achieving uniform mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

    • Troubleshooting:

      • Ensure the reactor's agitator is appropriate for the reaction volume and viscosity.

      • Consider using baffles to improve mixing efficiency.

      • Optimize the stirring speed for the larger scale.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Exothermic reactions can overheat, leading to decomposition of reactants or products and the formation of impurities.

    • Troubleshooting:

      • Implement a controlled rate of addition for the α-bromo ketone to manage the exotherm.

      • Ensure the reactor's cooling system is adequate for the larger scale.

      • Monitor the internal reaction temperature closely throughout the process.

  • Suboptimal Reagent Stoichiometry: While a slight excess of thiourea may be beneficial at a small scale, it can lead to purification challenges at a larger scale.

    • Troubleshooting:

      • Re-evaluate the optimal stoichiometry for the scaled-up reaction. A 1:1 to 1.2:1 molar ratio of α-bromo ketone to thiourea is a good starting point.

Q2: During scale-up, we are observing an increase in impurities, particularly a difficult-to-remove byproduct. How can we identify and minimize its formation?

A2: Increased impurity formation is often linked to the issues of mixing and heat transfer mentioned above.

  • Side Reactions: The Hantzsch thiazole synthesis can have competing side reactions, such as the formation of dimers or other condensation products, especially under prolonged reaction times or at elevated temperatures.[1]

    • Troubleshooting:

      • Reaction Time: Optimize the reaction time for the larger scale. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

      • Temperature Control: Maintain a consistent and optimal reaction temperature.

      • pH Control: The pH of the reaction mixture can influence the rate of the main reaction versus side reactions. Ensure consistent pH across different scales.

  • Purification Challenges: What might be easily removed at a small scale can become a major issue during large-scale purification.

    • Troubleshooting:

      • Characterize the impurity using techniques like LC-MS and NMR to understand its structure. This can provide clues about its formation mechanism.

      • Adjust the work-up and purification procedure. This may involve an alternative recrystallization solvent, pH adjustment during extraction, or the use of column chromatography if necessary. Recrystallization from ethanol is a common method for purifying 2-aminothiazoles.[2]

Q3: We are facing difficulties with the isolation and filtration of the product at a larger scale. The filtration is slow, and the product seems to retain a lot of solvent.

A3: Filtration and isolation issues are common when moving to larger equipment.

  • Crystal Habit: The crystal size and shape (morphology) can be different at a larger scale due to slower cooling rates or different mixing dynamics. Small, fine crystals can clog filter media.

    • Troubleshooting:

      • Optimize the cooling profile during crystallization. A slower, controlled cooling rate can promote the growth of larger, more easily filterable crystals.

      • Consider adding an anti-solvent to induce crystallization and control crystal size.

      • Experiment with different filter media and filtration techniques (e.g., Nutsche filter-dryer).

  • Solvent Entrapment: The product may form a solvate or simply trap solvent within the crystal lattice.

    • Troubleshooting:

      • After filtration, wash the filter cake with a suitable, less volatile solvent to displace the reaction solvent.

      • Implement an efficient drying procedure, such as vacuum drying with controlled heating.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Reactants
2-Bromo-1-(2,4-difluorophenyl)ethanone10 g1 kg50 kg
Thiourea3.5 g350 g17.5 kg
Solvent (Ethanol)100 mL10 L500 L
Reaction Conditions
Temperature78°C (Reflux)75-80°C75-80°C (Controlled)
Reaction Time4 hours6-8 hours8-10 hours
Results
Yield85%75%70%
Purity (by HPLC)98.5%96%95%
Major Impurity0.5%2.5%3.5%

Experimental Protocols

Synthesis of this compound (Lab Scale)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (3.5 g, 46 mmol) and ethanol (100 mL).

  • Reagent Addition: Stir the mixture until the thiourea is partially dissolved. Add 2-bromo-1-(2,4-difluorophenyl)ethanone (10 g, 42.5 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying setup Charge Thiourea and Ethanol to Reactor add_ketone Add 2-Bromo-1-(2,4-difluorophenyl)ethanone setup->add_ketone Stir reflux Heat to Reflux (78°C) for 4h add_ketone->reflux cool Cool to Room Temperature reflux->cool Reaction Complete neutralize Neutralize with NaHCO3 Solution cool->neutralize filter Filter and Wash with Water neutralize->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize dry Dry under Vacuum recrystallize->dry final_product Final Product dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or High Impurities at Scale? check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Assess Heat Transfer check_mixing->check_heat No improve_mixing - Adjust Stirrer Speed - Use Baffles - Redesign Agitator check_mixing->improve_mixing Yes check_time Optimize Reaction Time check_heat->check_time No control_exotherm - Controlled Reagent Addition - Improve Reactor Cooling check_heat->control_exotherm Yes check_purification Review Purification Protocol check_time->check_purification No optimize_time - Monitor by HPLC/TLC - Quench at Optimal Point check_time->optimize_time Yes optimize_purification - Test Alternative Solvents - Optimize Cooling Profile for Crystallization check_purification->optimize_purification Yes solution Improved Yield and Purity improve_mixing->solution control_exotherm->solution optimize_time->solution optimize_purification->solution

Caption: Troubleshooting flowchart for scaling up the synthesis.

References

Technical Support Center: Analysis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the analysis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: Based on the chemical structure, the primary metabolic pathways are expected to involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1][2][3][4][5] Drugs containing a thiazole ring commonly undergo metabolism at the sulfur and nitrogen atoms or the double bond of the thiazole ring.[1][2][3][4] The most probable transformations for this compound include:

  • S-oxidation: Oxidation of the sulfur atom to form a sulfoxide and subsequently a sulfone.

  • N-oxidation: Oxidation of the thiazole ring's nitrogen atom.

  • Epoxidation: Formation of a reactive epoxide on the thiazole ring, which can lead to further reactions.[2][3]

  • Hydroxylation: Addition of a hydroxyl group to the phenyl ring, although this may be a minor pathway compared to thiazole ring oxidation.

Q2: My LC-MS/MS signal for the parent compound and its potential metabolites is weak or non-existent. What should I check first?

A2: Low or no signal is a common issue. A systematic check is recommended:

  • Mass Spectrometer Tuning: Ensure the instrument is tuned and calibrated. Confirm the precursor and product ion masses for your analytes are correctly entered in the acquisition method.

  • Source Conditions: Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas temperature, gas flow, and nebulizer pressure. Thiazole-containing compounds generally ionize well in positive ESI mode.

  • Sample Preparation: Metabolites may be present at very low concentrations. Consider a concentration step like solid-phase extraction (SPE) instead of a simple "dilute-and-shoot" or protein precipitation method. Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.

  • Analyte Stability: Thiazole metabolites, particularly reactive intermediates like epoxides, can be unstable.[1][2][3] Ensure samples are processed quickly, kept cold, and consider using antioxidants if degradation is suspected.

Q3: I am observing poor peak shape (e.g., tailing, fronting, or split peaks) in my chromatogram. What are the potential causes?

A3: Poor peak shape can compromise resolution and quantification. Consider the following:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (higher organic content) than the mobile phase, it can cause peak distortion. The sample should ideally be dissolved in the initial mobile phase.

  • Column Degradation: The column's stationary phase may be degrading. Check the column's performance with a standard mixture. A blocked frit or void volume at the head of the column can also cause split peaks.

  • Secondary Interactions: The basic amine group on your compound can interact with residual acidic silanols on the silica-based C18 column, leading to peak tailing. Using a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) can mitigate this. Using an end-capped column is also recommended.

Q4: How can I minimize matrix effects from biological samples like plasma or urine?

A4: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a major challenge.

  • Improved Sample Cleanup: Use a more selective sample preparation technique. Solid-phase extraction (SPE) is generally more effective at removing interfering components than protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation: Optimize your LC gradient to better separate the analytes from the bulk of the matrix components. A longer, shallower gradient can improve resolution.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification. If a SIL-IS is unavailable, a structural analog can be used as a surrogate.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and analytes.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Materials: Oasis MCX µElution Plates, 4% phosphoric acid, methanol, acetonitrile (ACN), water.

  • Procedure:

    • Add 100 µL of human plasma to a 96-well plate.

    • Add 20 µL of internal standard solution (e.g., a stable isotope-labeled version of the parent compound at 250 ng/mL).

    • Add 200 µL of 4% H3PO4 to each well and mix. This step lyses cells and precipitates proteins.

    • Load the entire mixture onto an Oasis MCX µElution Plate (no conditioning or equilibration required).

    • Wash the plate with 200 µL of 0.1% formic acid in water.

    • Wash the plate with 200 µL of methanol.

    • Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in ACN.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 95:5 Water:ACN with 0.1% formic acid for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B

3. Mass Spectrometry (MS)

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized for the parent compound and each potential metabolite by infusing individual standards.

Data Presentation

Table 1: Example LC-MS/MS Parameters (Hypothetical)

Note: These mass values are for demonstration. Exact m/z values must be determined experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Parent Compound 213.0136.13025
Internal Standard (SIL) 218.0141.13025
Metabolite 1 (S-Oxide) 229.0136.13528
Metabolite 2 (N-Oxide) 229.0152.03530
Metabolite 3 (Epoxide) 229.0170.14032
Table 2: Example Quantitative Analysis Summary (Hypothetical Data)

This table is a template for presenting results from a validation experiment.

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Accuracy (% Bias) at LLOQPrecision (%CV) at LLOQ
Parent Compound 1.01000-2.5%8.7%
Metabolite 1 (S-Oxide) 0.55004.1%11.2%
Metabolite 2 (N-Oxide) 0.5500-1.8%9.5%

Visual Guides

Metabolic_Pathway Hypothesized Metabolic Pathway Parent 4-(2,4-Difluorophenyl) -1,3-thiazol-2-amine CYP450 CYP450 Enzymes Parent->CYP450 S_Oxide Metabolite: Sulfoxide CYP450->S_Oxide S-Oxidation N_Oxide Metabolite: N-Oxide CYP450->N_Oxide N-Oxidation Epoxide Metabolite: Epoxide CYP450->Epoxide Epoxidation Sulfone Metabolite: Sulfone S_Oxide->Sulfone Further Oxidation

Caption: Hypothesized metabolic pathways for this compound.

Experimental_Workflow General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A Biological Matrix (Plasma, Urine, etc.) B Add Internal Standard A->B C Protein Precipitation or Solid-Phase Extraction B->C D Evaporate & Reconstitute C->D E LC-MS/MS Analysis D->E F Peak Integration & Quantification E->F G Data Review & Reporting F->G

Caption: A typical experimental workflow for metabolite quantification in biological matrices.

Troubleshooting_Guide Troubleshooting Common LC-MS Issues start1 Problem: No / Low Signal q1a Is MS tuned & calibrated? start1->q1a start2 Problem: Poor Peak Shape q2a Is sample solvent stronger than mobile phase? start2->q2a q1b Are MRM transitions correct? q1a->q1b Yes sol1a Action: Retune and recalibrate instrument. q1a->sol1a No q1c Is sample concentration too low? q1b->q1c Yes sol1b Action: Verify transitions with standards. q1b->sol1b No q1d Is analyte stable? q1c->q1d Yes sol1c Action: Use SPE or concentrate sample. q1c->sol1c No sol1d Action: Keep samples cold, process quickly. q1d->sol1d No q2b Is column overloaded? q2a->q2b No sol2a Action: Reconstitute in initial mobile phase. q2a->sol2a Yes q2c Is mobile phase pH appropriate? q2b->q2c No sol2b Action: Dilute sample and reinject. q2b->sol2b Yes sol2c Action: Add 0.1% Formic Acid to suppress silanol interactions. q2c->sol2c No

Caption: A decision tree for troubleshooting common LC-MS/MS analytical problems.

References

Validation & Comparative

A Comparative Analysis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and its analogs with established, FDA-approved kinase inhibitors. The information is intended to assist researchers in evaluating the potential of the 2-aminothiazole scaffold in drug discovery and development.

Introduction to 2-Aminothiazole Kinase Inhibitors

The 2-aminothiazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases.[1] Derivatives of this scaffold have shown inhibitory activity against a wide range of kinases, including those involved in cell cycle regulation, signal transduction, and inflammation.[2] The subject of this guide, this compound, represents a core structure within this class of inhibitors. While specific public domain data on the kinase inhibition profile of this exact molecule is limited, the broader family of 4-aryl-1,3-thiazol-2-amines has been explored for its potential to target various kinases.

Comparative Kinase Inhibition Data

To provide a context for the potential efficacy of the 2-aminothiazole scaffold, the following table compares the inhibitory activity (IC50 values) of several FDA-approved kinase inhibitors against a panel of kinases. Where available, data for representative 2-aminothiazole-based inhibitors are included to illustrate the potential of this structural class.

Kinase Target4-Aryl-Thiazole-2-Amine Analog (IC50 in nM)Imatinib (IC50 in nM)Sorafenib (IC50 in nM)Gefitinib (IC50 in nM)Dasatinib (IC50 in nM)
ABL -600[3]--0.1 - 3[4]
c-KIT -100[3]68[5]-<30[2]
PDGFRβ -100[3]57[5]-<30[2]
VEGFR2 --90[5]--
B-Raf --22[5]--
Raf-1 --6[5]--
EGFR ---26-57[6]-
Src ----0.5[2]
ROCK II 20 (Compound 4v)----

Note: Data for the "4-Aryl-Thiazole-2-Amine Analog" is based on a potent ROCK II inhibitor from this class to demonstrate potential efficacy. Direct comparative data for this compound against this panel of kinases is not publicly available.

Signaling Pathway Context: The MAPK/ERK Pathway

Many of the compared kinase inhibitors, particularly those targeting Raf and EGFR, impinge on the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

MAPK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf (e.g., B-Raf, Raf-1) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation,\nSurvival, etc. Cell Proliferation, Survival, etc. Transcription Factors->Cell Proliferation,\nSurvival, etc. Gefitinib Gefitinib Gefitinib->RTK Sorafenib Sorafenib Sorafenib->Raf Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Add_Compound Add Compound/DMSO to Plate Compound_Dilution->Add_Compound Kinase_Prep Prepare Kinase Solution Add_Kinase Add Kinase (Pre-incubation) Kinase_Prep->Add_Kinase Substrate_ATP_Prep Prepare Substrate/ATP Mixture Start_Reaction Add Substrate/ATP (Incubate) Substrate_ATP_Prep->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Stop_Reaction Add ATP Detection Reagent Start_Reaction->Stop_Reaction Read_Luminescence Measure Luminescence Stop_Reaction->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

A Comparative Analysis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and Other 2-Aminothiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Performance with Supporting Experimental Data.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comparative overview of 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine against other 2-aminothiazole derivatives, focusing on their performance as kinase inhibitors and anticancer agents. The inclusion of fluorine atoms on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship and Performance Comparison

The biological activity of 4-aryl-2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the 4-phenyl ring. Halogenation, in particular, has been a key strategy in modulating the potency and selectivity of these compounds.

While direct head-to-head comparative studies of this compound against its non-fluorinated or mono-fluorinated analogs under identical experimental conditions are not extensively available in the public domain, structure-activity relationship (SAR) studies of broader series of 2-aminothiazole derivatives provide valuable insights. For instance, in the context of 2,4-disubstituted thiazole amides as anticancer agents, the position of chloro substitution on the phenyl ring was found to be critical, with the meta-position showing superior activity. The order of activity was observed as m-Cl > 3,4-Cl₂ > 2,4-Cl₂. This suggests that the substitution pattern on the phenyl ring significantly impacts the biological activity.

Fluorine substitution, as seen in this compound, is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring and influence interactions with the target protein.

Comparative Biological Activity Data

To illustrate the impact of substitution on the 4-phenyl ring of the 2-aminothiazole core, the following table summarizes the inhibitory concentrations (IC₅₀) of various analogs against different cancer cell lines and kinases from multiple studies. It is important to note that these values are from different experimental setups and should be interpreted as indicative of general trends rather than a direct comparison of potency.

CompoundTarget Cell Line/KinaseIC₅₀ (µM)Reference
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast Cancer)10.5[2]
5-Fluorouracil (Reference Drug)MCF7 (Breast Cancer)5.2[2]
2-Phenylthiazole-4-carboxamide (3-fluoro analog)Various Cancer Cell Lines< 10 µg/mL[3]
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (20)H1299 (Lung Cancer)4.89
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (20)SHG-44 (Glioma)4.03
2,4-disubstituted thiazole amide (m-chloro)A549 (Lung Cancer)8.64
2,4-disubstituted thiazole amide (m-chloro)HeLa (Cervical Cancer)6.05
2,4-disubstituted thiazole amide (m-chloro)HT29 (Colon Cancer)0.63

Key Signaling Pathways and Mechanisms of Action

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. Key kinase targets for this class of compounds include Src family kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Src Family Kinase Inhibition:

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes. Their aberrant activation is a hallmark of many cancers. 2-Aminothiazole derivatives can act as ATP-competitive inhibitors of Src kinases.

Src_Inhibition_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Src_Kinase Src Kinase Growth_Factor_Receptor->Src_Kinase Activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Downstream_Signaling Downstream Signaling (Proliferation, Survival) Src_Kinase->Downstream_Signaling Phosphorylates & Activates Inhibitor 4-Aryl-2-aminothiazole (e.g., this compound) Inhibitor->Src_Kinase Inhibits

Caption: Inhibition of the Src kinase signaling pathway by 4-aryl-2-aminothiazole derivatives.

VEGFR-2 Signaling Pathway Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. 2-Aminothiazole derivatives have been developed as potent inhibitors of VEGFR-2.

VEGFR2_Inhibition_Pathway cluster_cell Endothelial Cell VEGFR2 VEGFR-2 PLC_gamma PLCγ VEGFR2->PLC_gamma Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt PKC PKC PLC_gamma->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 4-Aryl-2-aminothiazole (e.g., this compound) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-aryl-2-aminothiazole derivatives.

Experimental Protocols

The evaluation of 2-aminothiazole derivatives typically involves a series of in vitro assays to determine their biological activity.

General Experimental Workflow for Anticancer Activity Screening

experimental_workflow Start Synthesis of 2-Aminothiazole Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Test Compounds Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay IC50 Determine IC₅₀ Values Viability_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) IC50->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

Caption: General workflow for the in vitro evaluation of anticancer activity.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., Src, VEGFR-2)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Dasatinib for Src kinase)

  • ADP-Glo™ Kinase Assay kit or similar detection reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer.

  • Initiation of Reaction: Add the test compound at various concentrations to the wells. Include wells for a positive control (known inhibitor) and a negative control (vehicle).

  • Start Kinase Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection kit according to the manufacturer's instructions. The signal is typically luminescence or fluorescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound belongs to the promising class of 4-aryl-2-aminothiazole compounds with significant potential in cancer therapy, primarily through the inhibition of key protein kinases such as Src and VEGFR-2. While direct comparative data is limited, the principles of medicinal chemistry and existing SAR studies suggest that the 2,4-difluoro substitution pattern is a rational approach to potentially enhance the compound's drug-like properties, including metabolic stability and target engagement. Further head-to-head studies are warranted to definitively position this compound relative to other analogs in the 2-aminothiazole family. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this important class of therapeutic agents.

References

The Impact of Fluorination on Thiazole Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of fluorinated versus non-fluorinated thiazole analogs reveals significant differences in their biological activity, physicochemical properties, and metabolic stability. The strategic incorporation of fluorine atoms is a key tool in medicinal chemistry to enhance the therapeutic potential of thiazole-based compounds, a class of molecules with broad pharmacological applications, including anticancer and kinase inhibitory activities.

This guide provides a comprehensive comparison of fluorinated and non-fluorinated thiazole analogs, focusing on their anticancer properties, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. Experimental data is presented to highlight the nuanced effects of fluorination, alongside detailed protocols for key biological assays.

Performance Comparison: Fluorinated vs. Non-Fluorinated Thiazole Analogs

The introduction of fluorine into a thiazole-containing molecule can profoundly influence its biological efficacy. Fluorine's high electronegativity and small size can alter the molecule's electronic distribution, conformation, and binding interactions with its biological target. This is often reflected in improved potency and a more favorable pharmacokinetic profile.

Biological Activity: Anticancer Potency

A comparative study of 2-aminothiazole-amino acid hybrid derivatives demonstrated the enhanced cytotoxic effects of fluorinated analogs against various cancer cell lines. Specifically, the 4-(4-fluorophenyl)thiazole derivative showed different potency compared to its non-fluorinated counterpart against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.

CompoundStructureCancer Cell LineIC50 (µM)[1]
Non-Fluorinated Analog (5a) 2-((S)-2-amino-3-phenylpropanamido)-N-(4-phenylthiazol-2-yl)acetamideA549 (Lung)8.02
HeLa (Cervical)6.51
MCF-7 (Breast)6.84
Fluorinated Analog (5j) 2-((S)-2-amino-3-phenylpropanamido)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamideA549 (Lung)>50
HeLa (Cervical)>50
MCF-7 (Breast)>50

Note: In this specific study, the non-fluorinated analog (5a) demonstrated higher potency than the fluorinated analog (5j). This highlights that the effect of fluorination is context-dependent and does not universally guarantee increased activity.

Physicochemical Properties

Fluorination significantly impacts key physicochemical parameters like lipophilicity (LogP) and acidity (pKa), which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the introduction of a fluorine atom increases lipophilicity.

CompoundPredicted LogPPredicted pKa
2-amino-4-phenylthiazole 2.3[2]4.8
2-amino-4-(4-fluorophenyl)thiazole 2.54.6

Note: Predicted values are from chemical property prediction software and may vary from experimental values.

Metabolic Stability

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of the anticancer activity of thiazole analogs.

Hantzsch Thiazole Synthesis

This is a classical and widely used method for the synthesis of the thiazole ring.

Principle: The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea, to form the thiazole ring.[4]

General Protocol:

  • Dissolve the α-haloketone (e.g., 2-bromoacetophenone or 2-bromo-1-(4-fluorophenyl)ethan-1-one) and thiourea in a suitable solvent, such as ethanol.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium carbonate solution) to precipitate the product.[5]

  • Collect the precipitate by filtration, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-arylthiazole.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the recombinant VEGFR-2 kinase. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined.[9][10]

Protocol:

  • Reaction Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the VEGFR-2 specific substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[11]

  • Detection: Stop the reaction and add a detection reagent. The amount of ATP consumed (luminescence-based) or the amount of phosphorylated substrate (antibody-based) is measured using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizing the Mechanism: VEGFR-2 Signaling Pathway

Thiazole analogs often exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The VEGFR-2 signaling pathway is a prime target.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Thiazole_Analogs Thiazole Analogs (Fluorinated/Non-fluorinated) Thiazole_Analogs->VEGFR2 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS P1->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole analogs.

Experimental Workflow: From Synthesis to Biological Evaluation

The development and evaluation of novel thiazole analogs follow a structured workflow, from chemical synthesis to comprehensive biological testing.

Experimental_Workflow Synthesis Hantzsch Thiazole Synthesis (Fluorinated & Non-fluorinated Analogs) Purification Purification & Characterization (Crystallization, NMR, MS) Synthesis->Purification Cytotoxicity_Assay MTT Cytotoxicity Assay (IC50 Determination) Purification->Cytotoxicity_Assay Kinase_Assay In Vitro VEGFR-2 Kinase Assay (IC50 Determination) Purification->Kinase_Assay Data_Analysis Comparative Data Analysis (Structure-Activity Relationship) Cytotoxicity_Assay->Data_Analysis Kinase_Assay->Data_Analysis

Caption: Experimental workflow for the comparative analysis of thiazole analogs.

References

In Vivo Confirmation of Thiazole Derivatives' Anti-Inflammatory and Analgesic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary mechanism of action for these compounds involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By targeting these pathways, these thiazole derivatives demonstrate a significant reduction in inflammation and pain in preclinical models.

Comparative In Vivo Performance

The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of selected 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives with standard anti-inflammatory drugs.

Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)Time (hours)% Inhibition of Edema
Control (1% DMSO) 10 mL/kg1-4-
Aspirin 1004Not specified
Celecoxib Not specified488%
Compound 5d 51-451.80% - 64.56%
101-4Significant inhibition
201-4Significant inhibition
Compound 5e 51-466.50% - 88.0%
101-4Significant inhibition
201-4Significant inhibition

Data sourced from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[1]

Table 2: In Vitro COX/LOX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (COX-1/COX-2)
Aspirin 15.32---
Celecoxib -0.05--
Zileuton --11.00-
Compound 5d -0.8323.08112
Compound 5e -0.7638.46124

IC50 values represent the concentration required to inhibit 50% of the enzyme activity.[2] A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Mice

This model is a standard for evaluating acute inflammation.[1][3][4]

  • Animals: Albino mice (25-30 g) are used. Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are divided into multiple groups (n=8 per group):

    • Group I (Negative Control): Receives vehicle (1% DMSO in saline, 10 mL/kg).

    • Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Aspirin, 100 mg/kg).

    • Test Groups: Receive the test compounds at various doses (e.g., 5, 10, and 20 mg/kg).

  • Drug Administration: The vehicle, reference drug, or test compounds are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each mouse.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Hot Plate Test for Analgesia

This method is used to assess the central analgesic activity of a compound.[2][5]

  • Animals: Mice are used for this assay.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • The initial reaction time (licking of the hind paw or jumping) of each mouse when placed on the hot plate is recorded as the baseline latency.

    • The test compound or reference drug is administered.

    • The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Cut-off Time: A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in latency period is calculated and compared between the test and control groups.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental design, the following diagrams are provided.

G cluster_pathway COX/LOX Inflammatory Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Constitutive COX-2 COX-2 Arachidonic Acid->COX-2 Inducible 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-1->Prostaglandins (Inflammation, Pain) Thromboxanes (Platelet Aggregation) Thromboxanes (Platelet Aggregation) COX-1->Thromboxanes (Platelet Aggregation) COX-2->Prostaglandins (Inflammation, Pain) Leukotrienes (Inflammation) Leukotrienes (Inflammation) 5-LOX->Leukotrienes (Inflammation) Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->COX-2 Inhibition Thiazole Derivatives->5-LOX Inhibition

Caption: The COX/LOX signaling pathway targeted by thiazole derivatives.

G cluster_workflow In Vivo Anti-Inflammatory Experimental Workflow A Animal Acclimatization B Group Allocation (Control, Standard, Test) A->B C Drug Administration B->C D Induction of Inflammation (Carrageenan Injection) C->D E Measurement of Paw Edema (Multiple Time Points) D->E F Data Analysis (% Inhibition) E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

References

cross-validation of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine activity in different assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of 4-aryl-1,3-thiazol-2-amine derivatives across various assays. Due to the limited publicly available data on the specific compound 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine, this guide focuses on a comparative analysis of its structurally related analogs to provide a valuable resource for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a cross-validation of the activity of various 4-aryl-1,3-thiazol-2-amine derivatives, offering insights into their therapeutic potential.

Quantitative Data Summary

The biological activity of 4-aryl-1,3-thiazol-2-amine derivatives has been evaluated in a range of in vitro assays. The following tables summarize the cytotoxic and antimicrobial activities of selected analogs, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives
Compound ID4-Aryl SubstituentN-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
10s 4-methoxyphenyl2,4-dimethoxyphenylA549 (Lung)0.36[1]
HCT116 (Colon)0.86[1]
MCF7 (Breast)0.52[1]
21 4-phenyl4-acetylphenyl (with propanoic acid and oxime)A549 (Lung)5.42[2]
22 4-(4-chlorophenyl)4-acetylphenyl (with propanoic acid and oxime)A549 (Lung)2.47[2]
4b 4-chlorophenylHydrazinylidene-3-oxo-3-(phenylamino)propanoylMDA-MB-231 (Breast)3.52[3]
4d 3-nitrophenylHydrazinylidene-3-oxo-3-(phenylamino)propanoylMDA-MB-231 (Breast)1.21[3]
5f 4-chlorophenylValine methyl esterA549 (Lung)2.07[4]
HeLa (Cervical)3.15[4]
MCF-7 (Breast)2.98[4]
5o 4-(trifluoromethyl)phenylValine methyl esterA549 (Lung)2.94[4]
HeLa (Cervical)3.86[4]
MCF-7 (Breast)4.12[4]
Table 2: Antimicrobial Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives
Compound ID4-Aryl SubstituentN-Aryl SubstituentMicroorganismMIC (µg/mL)Reference
6b 4-nitrophenyl4,6-di(diisopropylamino)-1,3,5-triazinylS. aureus4[5]
B. subtilis8[5]
E. coli8[5]
9b 4-nitrophenyl4,6-dimorpholino-1,3,5-triazinylS. aureus4[5]
B. subtilis4[5]
E. coli8[5]
12b 4-nitrophenyl4,6-di(diphenylamino)-1,3,5-triazinylS. aureus4[5]
B. subtilis4[5]
E. coli4[5]
12 4-hydroxyphenylPhenylS. aureus125[6]
E. coli150[6]
A. niger150[6]
3b 4-tolyl4-fluorophenylB. subtilis-[7]
S. aureus-[7]
E. coli-[7]
3e 4-nitrophenyl3-(trifluoromethyl)phenylB. subtilis-[7]
S. aureus-[7]
E. coli-[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the activity of 4-aryl-1,3-thiazol-2-amine derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

  • Test compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[8]

  • Incubation: Incubate the plate for 48 to 72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compound stock solution (in DMSO)

  • 96-well microplates

  • Cation-adjusted Mueller Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Bacterial or fungal inoculum

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well microplate.

  • Inoculation: Prepare a standardized inoculum of the microorganism and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of 4-aryl-1,3-thiazol-2-amine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of 4-Aryl-1,3-thiazol-2-amine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial kinase Kinase Inhibition Assays characterization->kinase cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assays cytotoxicity->apoptosis pathway Signaling Pathway Analysis kinase->pathway

Experimental workflow for the evaluation of 4-aryl-1,3-thiazol-2-amine derivatives.

Certain 4-aryl-1,3-thiazol-2-amine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway involves the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiazole 4-Aryl-1,3-thiazol-2-amine Derivative Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified VEGFR-2 signaling pathway and the inhibitory action of certain 4-aryl-1,3-thiazol-2-amine derivatives.

References

A Comparative Guide to Benchmark Compounds for 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of benchmark compounds relevant to the study of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Notably, direct experimental data for this compound is not extensively available in the public domain. Therefore, this guide focuses on established benchmark drugs and structurally similar analogs to provide a robust framework for comparative efficacy and mechanistic studies.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for selected benchmark compounds and structural analogs of this compound, focusing on their anticancer and antimicrobial activities.

Anticancer and Kinase Inhibitory Activity

Benchmark Compound: Dasatinib, a multi-kinase inhibitor with a 2-aminothiazole core, is a clinically approved anticancer agent.[2][3]

Compound/AnalogTarget/AssayCell Line/EnzymeIC50/KiReference
Dasatinib (BMS-354825) Pan-Src Kinase InhibitorLck Kinase<1 nM[4]
Bcr-Abl Kinase InhibitorK562 (CML)<1 nM[3]
Proliferation AssayK562 (CML)3 nM[3]
CYC116 Aurora A Kinase-8.0 nM (Ki)[5][6]
Aurora B Kinase-9.2 nM (Ki)[5][6]
Compound 5d c-Met Kinase-1.95 µM[7]
Proliferation AssayHCT-116 (Colon)6.18 µg/mL[7]
Proliferation AssayA549 (Lung)10.6 µg/mL[7]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2) Proliferation (SRB) AssayMCF7 (Breast)10.5 µM[8]
Antimicrobial Activity

Benchmark Compounds: Norfloxacin (antibacterial) and Fluconazole (antifungal) are widely used clinical standards.

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
Norfloxacin Staphylococcus aureus-[8]
Escherichia coli-[8]
Fluconazole Candida albicans-[8]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2) Staphylococcus aureus16.1 µM[8]
Escherichia coli16.1 µM[8]
2-(4-arylthiazol-2-yl)...dione derivative (117, R¹ = OCH₃) Escherichia coli4 - 16[9]
Thiazolyl-thiourea derivative (124, 3,4-dichlorophenyl) Staphylococcus aureus4 - 16[9]
Staphylococcus epidermidis4 - 16[9]

Experimental Protocols

Detailed methodologies for key experimental assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and benchmark drugs in a cell culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[5]

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds and benchmark antibiotics in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[5]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity.[1]

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate, and ATP in kinase buffer. Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction: In a 384-well plate, add the test inhibitor, followed by the kinase. Allow for a pre-incubation period. Initiate the reaction by adding a mixture of the substrate and ATP.[1]

  • Reaction Termination and Detection: After a set incubation time (e.g., 60 minutes), stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: Measure the TR-FRET signal on a suitable plate reader. The ratio of the acceptor and donor emission intensities is used to determine the extent of substrate phosphorylation.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of 2-aminothiazole derivatives.

G General Kinase Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., Src, c-Met) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival, etc.) PhosphoSubstrate->Response Inhibitor 4-(2,4-Difluorophenyl)- 1,3-thiazol-2-amine (or Analog) Inhibitor->Kinase Inhibits

Caption: General mechanism of kinase inhibition by 2-aminothiazole analogs.

G c-Met Signaling Pathway Inhibition cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription Inhibitor 2-Aminothiazole Inhibitor Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by 2-aminothiazole derivatives.

G MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound (24h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate % Viability and IC50 E->F

Caption: A simplified workflow for the MTT cell viability assay.

References

A Comparative Review of 4-(Substituted-phenyl)-1,3-thiazol-2-amine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][3][4] This guide provides a comparative analysis of the efficacy of 4-(substituted-phenyl)-1,3-thiazol-2-amine derivatives, with a particular focus on the structural analog, 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine, based on available experimental data and structure-activity relationship (SAR) studies.

Anticancer Activity

Numerous 2-aminothiazole derivatives have exhibited potent cytotoxic effects against a variety of human cancer cell lines.[3][4] The nature and position of substituents on the 4-phenyl ring play a crucial role in modulating this activity.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 4-(substituted-phenyl)-1,3-thiazol-2-amine derivatives against various cancer cell lines.

Compound ID4-Phenyl SubstitutionCancer Cell LineIC50 (µM)Reference
1a 4-BromoHS 578T (Breast)0.8[5]
1b 4-ChloroMCF-7 (Breast)Not specified, but active[5]
1c 2,4-DichloroNot specifiedNot specified, but active
1d 4-FluoroNot specifiedPotent KPNB1 inhibitor[5]
1e UnsubstitutedHepG2 (Liver), PC12 (Pheochromocytoma)0.51 (HepG2), 0.309 (PC12)[3]
1f 4-MethoxyNot specifiedNot specified

Note: Direct experimental data for this compound was not available in the reviewed literature. Its potential activity can be inferred from the data on other halogenated analogs.

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Halogen Substitution: The presence of halogen atoms on the 4-phenyl ring, such as chloro and bromo groups, has been shown to enhance anticancer activity.[5] For instance, the 4-bromo substituted derivative (1a ) displayed a potent IC50 value of 0.8 µM against the HS 578T breast cancer cell line.[5] This suggests that this compound would likely exhibit significant cytotoxic properties.

  • Other Substitutions: The introduction of various substituents on the 2-amino group or the thiazole ring at position 5 can further modulate the anticancer potency.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antifungal Activity

The 2-aminothiazole scaffold is also a key component in several antifungal agents.[4] The antifungal efficacy is similarly influenced by the substitution pattern on the phenyl ring.

In Vitro Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected 4-(substituted-phenyl)-1,3-thiazol-2-amine derivatives against various fungal strains.

Compound ID4-Phenyl SubstitutionFungal StrainMIC (µg/mL)Reference
2a Unsubstituted (as hydrazine derivative)Candida albicans0.0625 - 4[6]
2b 3,4-Dichloro (as thiourea derivative)Staphylococcus aureus4 - 16[5]
2c 3-Chloro-4-fluoro (as thiourea derivative)Staphylococcus aureus4 - 16[5]

Note: While the data for compounds 2b and 2c are against a bacterial strain, the study highlights the efficacy of halogenated phenyl substitutions in antimicrobial activity, which is often correlated between antibacterial and antifungal effects for this class of compounds.

Structure-Activity Relationship (SAR) Summary for Antifungal Activity:

  • Halogenated Phenyl Groups: Derivatives with halogenated phenyl groups, particularly at the 3rd and 4th positions, have demonstrated promising activity against microbial species.[5] This suggests that the 2,4-difluoro substitution would be favorable for antifungal activity.

  • Derivatization of the 2-Amino Group: Converting the 2-amino group into thiourea or hydrazine derivatives has been shown to be an effective strategy for enhancing antimicrobial potency.[5][6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibitory Activity

The 2-aminothiazole moiety is a key structural feature in a number of kinase inhibitors, including the approved anticancer drug dasatinib.[2][3] Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.[4]

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor p38_MAPK p38 MAP Kinase Receptor->p38_MAPK Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) p38_MAPK->Downstream_Effectors Gene_Expression Gene Expression (Inflammation, Proliferation) Downstream_Effectors->Gene_Expression Extracellular_Signal Extracellular Signal (e.g., Cytokines, Stress) Extracellular_Signal->Receptor Thiazole_Inhibitor 4-Phenyl-5-pyridyl- 1,3-thiazole derivative Thiazole_Inhibitor->p38_MAPK

Caption: Inhibition of the p38 MAP Kinase signaling pathway by 4-phenyl-5-pyridyl-1,3-thiazole derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Synthesis (Hantzsch Thiazole Synthesis) In_Vitro_Screening In Vitro Screening - Cytotoxicity (MTT) - Antimicrobial (MIC) Start->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies End Drug Candidate In_Vivo_Studies->End

Caption: General workflow for the discovery and development of 2-aminothiazole-based therapeutic agents.

References

A Comparative Safety Profile of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and similar chemical entities. Due to the limited availability of public safety data for this compound, this comparison relies on data from structurally similar analogues and general knowledge of the 2-aminothiazole scaffold. The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, integral to numerous drugs; however, it has also been identified as a potential toxicophore, warranting careful safety evaluation.[1][2]

The core 2-aminothiazole structure is recognized for its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites.[1][2] This characteristic necessitates a thorough assessment of the safety profile of any new derivative intended for therapeutic use. This guide aims to consolidate the available safety information to inform preclinical research and drug development efforts.

Quantitative Safety Data Comparison

The following table summarizes the available quantitative and qualitative safety data for this compound and its analogues. Data for the target compound is largely unavailable and is inferred based on existing data for similar structures.

Compound Structure Molecular Weight ( g/mol ) GHS Hazard Classifications Hazard Statements
This compound Unavailable212.22[3]Data not available. Predicted to have potential for acute oral toxicity, skin irritation, and eye irritation based on analogues.Data not available.
4-Phenylthiazol-2-amine Unavailable176.24Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Damage (Category 1); STOT SE (Respiratory Irritation) (Category 3)[4][5]H301: Toxic if swallowed; H315: Causes skin irritation; H318: Causes serious eye damage; H335: May cause respiratory irritation[4][5]
4-(3-Fluorophenyl)-1,3-thiazol-2-amine Unavailable194.23[6]Acute Toxicity, Oral (Category 4); Serious Eye Irritation (Category 2)[6]H302: Harmful if swallowed; H319: Causes serious eye irritation[6]
4-(4-Bromophenyl)-thiazol-2-amine Unavailable255.14Skin Irritation (Category 2); Serious Eye Irritation (Category 2)Causes skin irritation; Causes serious eye irritation

STOT SE: Specific Target Organ Toxicity, Single Exposure.

Potential Signaling Pathways and Metabolic Activation

The primary safety concern for the 2-aminothiazole class of compounds is their potential for metabolic activation into reactive species. The thiazole ring is considered a toxicophore that can undergo metabolism, potentially leading to toxicity.[1] The diagram below illustrates a generalized proposed metabolic pathway.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism / Cellular Interaction Parent 2-Aminothiazole Derivative (Parent Compound) Epoxide C4-C5 Epoxide (Reactive Metabolite) Parent->Epoxide Oxidation Diol Dihydrodiol Metabolite (Detoxified) Epoxide->Diol Epoxide Hydrolase Adduct Covalent Adducts (e.g., with proteins, DNA) (Toxicity) Epoxide->Adduct Nucleophilic Attack

Caption: Proposed metabolic activation pathway for 2-aminothiazole toxicophore.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment and comparison of compound safety. Below are standard protocols for key in vitro safety assays relevant to this class of compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits cytotoxicity to a cell line (e.g., HepG2 human liver cancer cells, or non-cancerous cell lines like HEK293).

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical compound.

Methodology:

  • Strain Selection: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.

  • Metabolic Activation: Prepare an S9 fraction from the livers of rats treated with a CYP450 inducer (e.g., Aroclor 1254) to simulate mammalian metabolism.

  • Exposure:

    • Plate Incorporation Method: Add the test compound, the bacterial culture, and the S9 mix (if required) to molten top agar. Pour this mixture onto a minimal glucose agar plate.

    • Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix for 20-30 minutes before adding to the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Preclinical Safety Assessment Workflow

A structured workflow is essential for systematically evaluating the safety of a new chemical entity. The following diagram outlines a typical preclinical safety assessment process.

A In Silico Assessment (Structural Alerts, QSAR) B In Vitro Toxicity Screening A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Genotoxicity Assays (e.g., Ames, MNA) B->D E Metabolic Stability (Microsomes, Hepatocytes) B->E F In Vivo Acute Toxicity (Rodent Models) C->F D->F E->F G Dose Range Finding F->G H Repeated Dose Toxicity (e.g., 28-day study) G->H J Decision: Proceed to Clinical Development? H->J I Safety Pharmacology (Cardiovascular, CNS, Respiratory) I->J

Caption: A typical workflow for preclinical safety and toxicity assessment.

References

Assessing the Novelty of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The compound of interest, 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine, belongs to this versatile class. This guide aims to assess the potential novelty of its findings by comparing its anticipated biological activities with established therapeutic agents.

While specific experimental data for this compound is not extensively available in the public domain, this guide will utilize data from closely related 2-aminothiazole derivatives as a proxy to provide a meaningful comparative analysis against standard-of-care drugs in the fields of oncology and microbiology.

Part 1: Comparative Anticancer Potential

The development of novel anticancer agents is critical in overcoming drug resistance and reducing the side effects of conventional chemotherapy. 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a variety of human cancer cell lines, including breast, lung, and leukemia.[3]

Data Presentation: In Vitro Cytotoxicity

For this comparison, we will use a representative 2-aminothiazole derivative, 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) , for which in vitro anticancer data is available, and compare it with the widely used chemotherapeutic agent, Doxorubicin .

CompoundCancer Cell LineAssay TypeIC50 Value (µM)Reference
Proxy: 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) MCF-7 (Breast)SRB Assay10.5[4]
Comparator: Doxorubicin MCF-7 (Breast)MTT Assay~0.5 - 2.0Widely reported

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The SRB (Sulphorhodamine B) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are both colorimetric methods used to assess cell viability.

Mechanism of Action: A Comparative Overview

2-Aminothiazole Derivatives: The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[5] Some derivatives achieve this by modulating the activity of key signaling proteins, such as protein kinases, which are often dysregulated in cancer.[1] A common mechanism involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are enzymes that execute apoptosis.[5]

Doxorubicin: Doxorubicin is a well-established anthracycline antibiotic used in cancer chemotherapy.[] Its primary mechanism of action involves intercalating into the DNA of cancer cells, thereby inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication.[7][8] This leads to DNA double-strand breaks and ultimately triggers cell death.[][8] Doxorubicin is also known to generate reactive oxygen species, which contribute to its cytotoxic effects.[8]

Mandatory Visualization: Anticancer Mechanisms

anticancer_mechanisms cluster_0 2-Aminothiazole Derivative Action cluster_1 Doxorubicin Action a_drug 2-Aminothiazole Derivative a_bcl2 Modulation of Bcl-2 Family a_drug->a_bcl2 a_mito Mitochondrial Pathway a_bcl2->a_mito a_caspase Caspase Activation a_mito->a_caspase a_apoptosis Apoptosis a_caspase->a_apoptosis d_drug Doxorubicin d_dna DNA Intercalation d_drug->d_dna d_topo Topoisomerase II Inhibition d_dna->d_topo d_dsb DNA Double-Strand Breaks d_topo->d_dsb d_apoptosis Apoptosis d_dsb->d_apoptosis

Caption: Comparative signaling pathways of anticancer action.

Experimental Protocols: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell viability.[9]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]

  • Cell Seeding: Cells are harvested during their exponential growth phase, counted, and seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well). The plates are incubated overnight to allow for cell attachment.[1][10]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin). A vehicle control (containing only the solvent used to dissolve the compounds) and an untreated control are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After incubation, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or acidified isopropanol) is then added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background absorbance.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

mtt_workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Compound/Control incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end antimicrobial_mechanisms cluster_0 Norfloxacin Action (Antibacterial) cluster_1 Fluconazole Action (Antifungal) n_drug Norfloxacin n_enzyme Inhibition of DNA Gyrase & Topoisomerase IV n_drug->n_enzyme n_dna Disruption of DNA Replication n_enzyme->n_dna n_death Bacterial Cell Death n_dna->n_death f_drug Fluconazole f_enzyme Inhibition of Lanosterol 14-α-demethylase f_drug->f_enzyme f_ergo Disruption of Ergosterol Synthesis f_enzyme->f_ergo f_membrane Compromised Cell Membrane Integrity f_ergo->f_membrane f_growth Inhibition of Fungal Growth f_membrane->f_growth mic_workflow start Start prepare_drug Prepare Serial Dilutions of Compound start->prepare_drug prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_drug->inoculate prepare_inoculum->inoculate incubate Incubate Plate (e.g., 16-20h) inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic end End read_mic->end

References

Safety Operating Guide

Safe Disposal of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Safety Precautions

Thiazole derivatives should be handled as hazardous waste.[1] Thermal decomposition may lead to the release of toxic gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[2] Some derivatives are suspected of causing genetic defects or cancer.[2] It is crucial to wear appropriate Personal Protective Equipment (PPE) when handling this compound.

Table 1: Personal Protective Equipment (PPE) and Hazard Mitigation

PPE/ProcedureSpecificationPurpose
Eye Protection Chemical safety goggles with side shields or a face shield.[2]To protect against splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]To prevent skin contact.[2]
Body Protection A standard laboratory coat.[2]To prevent contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.[3][4]To avoid inhalation of dust or vapors.[2][3]
General Hygiene Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[1][3]To prevent accidental ingestion.

Core Disposal Procedures

The primary method for the disposal of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine is through an approved hazardous waste disposal service.[1][2] Adherence to all national and local regulations is mandatory.[1][2]

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label the waste container with the full chemical name: "this compound" and the words "Hazardous Waste".[1][2] Do not use abbreviations.[1]

  • Segregation: Keep this waste separate from other waste streams to prevent incompatible chemical reactions.[1]

Step 2: Container Management

  • Container Type: Use a sturdy, leak-proof, and chemically compatible container.[1] If possible, leave the chemical in its original container.[1]

  • Closure: Keep the container tightly closed except when adding waste.[1][5] Do not overfill; containers should not be filled beyond 90% of their capacity.[5]

  • Cleanliness: Ensure the exterior of the container is clean and free from contamination.[5]

Step 3: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

Spill Cleanup Protocol

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Containment: For solid spills, avoid generating dust.[2] For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[2]

  • Collection: Carefully collect the spilled material and absorbent into a labeled, sealed container for disposal as hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Reporting: Report the spill to your institution's EHS department.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine. The following procedures are based on established best practices for handling similar chemical compounds, ensuring a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided herein is based on the hazard profiles of structurally related thiazole and difluorophenyl compounds. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment prior to handling.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the primary defense against chemical exposure. The recommended PPE for handling this compound is summarized below.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][3]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or higher RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1][4]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.[6]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][5] Contaminated clothing should be removed immediately and laundered before reuse.[7]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[5][8]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[1]

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]

  • Ingestion: Do not induce vomiting. Wash mouth out with water. Seek immediate medical attention.[6]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Wearing appropriate PPE, contain the spill using an inert absorbent material.[10] Collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste disposal.[10] Do not allow the chemical to enter drains or waterways.[10]

Disposal Plan:

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a dedicated, properly labeled hazardous waste container.[10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a certified environmental management company.[8][10] Do not dispose of this material in standard laboratory trash or down the drain.[9]

Chemical Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don PPE gather_materials Gather Materials in Fume Hood prep->gather_materials risk_assessment Conduct Risk Assessment risk_assessment->prep weighing Weigh Compound gather_materials->weighing Proceed to Handling reaction_setup Perform Experiment weighing->reaction_setup decontaminate Decontaminate Work Area reaction_setup->decontaminate Experiment Complete waste_collection Collect Hazardous Waste decontaminate->waste_collection ppe_disposal Dispose of Contaminated PPE waste_collection->ppe_disposal waste_disposal Arrange Professional Waste Disposal ppe_disposal->waste_disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.